Oseltamivir-d3-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
315.42 g/mol |
IUPAC Name |
2,2,2-trideuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3 |
InChI Key |
VSZGPKBBMSAYNT-XWMJHSMOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])COC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Oseltamivir-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical applications of Oseltamivir-d3. Oseltamivir-d3 is the deuterium-labeled version of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B viruses.[1] Due to the kinetic isotope effect, deuterated compounds like Oseltamivir-d3 are valuable tools in pharmaceutical research, particularly as internal standards for pharmacokinetic and metabolic studies, ensuring precise quantification in biological samples.[2][3][4]
Physicochemical Properties
Oseltamivir-d3 shares its core structure with Oseltamivir, with three hydrogen atoms on the acetyl group replaced by deuterium. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter the compound's fundamental chemical behavior. It is most commonly available as the phosphate salt prodrug or as its active metabolite, Oseltamivir-d3 acid (also known as Oseltamivir-d3 carboxylate).
Quantitative Data Summary
The key physicochemical properties of Oseltamivir-d3 and its active metabolite are summarized below for easy comparison.
Table 1: Physicochemical Properties of Oseltamivir-d3 and its Active Metabolite
| Property | Oseltamivir-d3 | Oseltamivir-d3 Acid (Carboxylate) |
| Synonyms | Oseltamivir D3, GS 4104-d3 | GS 4071-d3, Ro 64-0802-d3, Oseltamivir-d3 Carboxylic Acid |
| Molecular Formula | C₁₆H₂₅D₃N₂O₄[1] | C₁₄H₂₁D₃N₂O₄[5][6] |
| Molecular Weight | 315.42 g/mol [1][7] | 287.37 g/mol [5][6][8] |
| Exact Mass | 315.22373762 Da[7] | 287.192 Da[9] |
| CAS Number | 1093851-61-6[1] | 1242184-43-5[5][6][8] |
| Appearance | White to off-white solid[1] | White to off-white solid powder[9] |
| Isotopic Purity | >95%[6] | >95% (Isotopic Enrichment)[6] |
| Chemical Purity (HPLC) | - | >95%[6] |
| XLogP3-AA | 1.1[7] | - |
| Hydrogen Bond Donors | 2[7] | 3[9] |
| Hydrogen Bond Acceptors | 4[7] | 5[9] |
Solubility and Stability
Proper handling and storage are critical for maintaining the integrity of analytical standards.
Table 2: Solubility Data
| Compound | Solvent | Concentration | Notes |
| Oseltamivir-d3 | DMSO | 100 mg/mL (317.04 mM)[1] | Requires ultrasonic agitation; hygroscopic.[1] |
| Oseltamivir Phosphate | Water | ≥110 mg/mL[10] | - |
| Oseltamivir Phosphate | DMSO | ≥20.3 mg/mL[10] | Requires gentle warming.[10] |
| Oseltamivir Phosphate | Ethanol | ≥2.79 mg/mL[10] | Requires gentle warming and ultrasonic.[10] |
Table 3: Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Stock Solution | -80°C | 6 months | [1][8] |
| Stock Solution | -20°C | 1 month | [1][8] |
| Solid (Powder) | -20°C | 3 years | [9] |
| Solid (Powder) | 4°C | 2 years | [9] |
| In Plasma | Room Temperature | 4 hours | Stable[11] |
| In Plasma | -80°C | 31 days | Stable[11] |
| In Plasma | Freeze-Thaw Cycles | 3 cycles | Stable[11] |
Oseltamivir is chemically stable under recommended storage conditions.[12] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[12] Studies on non-deuterated Oseltamivir show that in aqueous oral solutions, stability is pH-dependent, with improved stability upon the addition of citric acid.[13]
Mechanism of Action and Metabolism
Oseltamivir itself is an inactive prodrug. Following oral administration, it is readily absorbed and extensively metabolized by hepatic esterases into its active form, Oseltamivir carboxylate.[14][15][16] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[8][14]
Neuraminidase is a surface glycoprotein essential for the viral life cycle. It cleaves sialic acid residues on host cells, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation, allowing the virus to spread.[16][17] By blocking this enzyme, Oseltamivir carboxylate halts the release of virions, thereby curtailing the propagation of the infection.[16][17]
Metabolic Pathway
The metabolic conversion from the inactive prodrug to the active metabolite is a critical step for its antiviral activity.
Caption: Metabolic activation of Oseltamivir-d3 prodrug in the liver.
Mechanism of Viral Inhibition
The active carboxylate metabolite directly interferes with the influenza virus life cycle.
Caption: Inhibition of viral neuraminidase by the active metabolite.
Experimental Protocols and Applications
The primary application of Oseltamivir-d3 is as an internal standard for the quantification of Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological matrices such as plasma.[2][11] Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves the accuracy and precision of the analysis.[2][11]
General Experimental Protocol: Quantification in Plasma via LC-MS/MS
This protocol outlines a typical workflow for using Oseltamivir-d3 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Oseltamivir-d3 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a working internal standard (IS) solution by diluting the stock solution with a mixture of methanol and water to a final concentration appropriate for spiking into plasma samples (e.g., 50 ng/mL).
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples (e.g., 300 µL) obtained from study subjects.
-
Spike each plasma sample, calibration standard, and quality control sample with a fixed volume of the Oseltamivir-d3 working IS solution.
-
Vortex mix the samples.
-
Perform a solid-phase extraction to remove plasma proteins and other interfering substances. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase gradient, such as a mixture of methanol and 0.1% formic acid in water, to separate Oseltamivir, Oseltamivir carboxylate, and the internal standard.[11]
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Oseltamivir, Oseltamivir carboxylate, and Oseltamivir-d3. The slight mass difference of the deuterated standard allows it to be distinguished from the non-labeled analyte.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Determine the concentration of Oseltamivir and Oseltamivir carboxylate in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The internal standard corrects for variability in sample extraction and instrument response.
Analytical Workflow Diagram
Caption: Bioanalytical workflow using Oseltamivir-d3 as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. sussex-research.com [sussex-research.com]
- 7. Oseltamivir-d3 | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Oseltamivir D3|1093851-61-6|MSDS [dcchemicals.com]
- 13. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
Oseltamivir-d3: A Technical Overview of its Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. This document details its chemical structure, molecular weight, and provides insights into its synthesis and analytical characterization. The information is intended to support research and development activities involving this compound.
Core Data Presentation
Quantitative data for Oseltamivir-d3 and its phosphate salt are summarized in the table below for easy reference and comparison.
| Property | Oseltamivir-d3 | Oseltamivir-d3 Phosphate |
| Molecular Formula | C₁₆H₂₅D₃N₂O₄ | C₁₆H₂₈D₃N₂O₈P |
| Molecular Weight | 315.42 g/mol [1][2] | 413.42 g/mol [3] |
| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-(pentan-3-yloxy)-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate[1] | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate[3] |
| CAS Number | 1093851-61-6[2] | Not available |
Chemical Structure
The chemical structure of Oseltamivir-d3 is characterized by a cyclohexene ring with three stereocenters. The deuterium atoms are located on the acetyl group, specifically replacing the three protons of the methyl group.
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. Oseltamivir carboxylate acts as a competitive inhibitor of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus to other cells.
Experimental Protocols
Synthesis of Oseltamivir-d3
One of the common synthetic routes starts from shikimic acid. A generalized, multi-step synthesis of Oseltamivir is described, and the key acetylation step where deuteration would occur is highlighted.
Exemplary Synthesis Outline (adapted from known Oseltamivir syntheses):
-
Starting Material: The synthesis typically begins with (-)-shikimic acid, a naturally occurring compound.
-
Formation of a Key Intermediate: Through a series of reactions including esterification, protection of hydroxyl groups, and epoxide formation, a key aziridine intermediate is synthesized.
-
Ring Opening: The aziridine ring is opened by reacting with 3-pentanol to introduce the characteristic pentoxy ether side chain.
-
Deprotection and Acetylation (Deuteration Step): The protecting groups on the amino functionality are removed. The resulting free amine is then acetylated. To produce Oseltamivir-d3, this step would be performed using a deuterated acetyl source, such as acetic-d3 anhydride or acetyl-d3 chloride, in the presence of a base.
-
Final Product Formation: Subsequent deprotection and salt formation (if preparing the phosphate salt) yield the final Oseltamivir-d3 product.
Note: This is a generalized description. The actual synthesis involves multiple complex steps with specific reagents and reaction conditions that would need to be optimized for the deuterated analog.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
The purity and concentration of Oseltamivir-d3 can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol based on published methods for Oseltamivir analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Bicarbonate buffer (0.05 M, pH 10) or other suitable buffer system
-
Oseltamivir-d3 reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and bicarbonate buffer (e.g., 30:70 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 220 nm or 254 nm.[4]
-
Injection Volume: 2 µL.[4]
Procedure:
-
Standard Preparation: Prepare a stock solution of the Oseltamivir-d3 reference standard in a suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the Oseltamivir-d3 sample in the mobile phase to a concentration within the range of the standard curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the Oseltamivir-d3 peak based on its retention time compared to the reference standard. The concentration of Oseltamivir-d3 in the sample can be calculated by comparing its peak area to the calibration curve generated from the standard solutions.
This technical guide provides foundational information for researchers and professionals working with Oseltamivir-d3. For specific applications, further optimization of synthetic and analytical methods may be required.
References
Synthesis of Deuterated Oseltamivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathways for deuterated oseltamivir, a crucial tool in pharmacokinetic studies and metabolic profiling of the widely used antiviral drug. This document provides a comprehensive overview of a key synthetic approach, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
Oseltamivir, marketed as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections. To thoroughly understand its absorption, distribution, metabolism, and excretion (ADME), isotopically labeled versions of the drug are indispensable. Deuterium-labeled oseltamivir, in particular, offers a non-radioactive method for tracing the molecule's fate in biological systems. This guide focuses on a practical and efficient pathway for the synthesis of deuterated oseltamivir, specifically Oseltamivir-d3, where the acetyl group's methyl protons are replaced with deuterium.
Retrosynthetic Analysis
The most straightforward approach to synthesizing deuterated oseltamivir involves introducing the deuterium label at a late stage of an established synthetic route. The final step in many total syntheses of oseltamivir is the N-acetylation of the C4-amino group. By substituting the standard acetylating agent, acetic anhydride, with its deuterated analog, acetic anhydride-d6, the desired deuterated product can be obtained efficiently.
This strategy leverages well-established and optimized routes to the key diamino precursor of oseltamivir, thereby minimizing the need for extensive redevelopment of the entire synthetic sequence. The retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of deuterated oseltamivir.
Synthesis Pathway and Experimental Protocols
The following synthesis pathway is based on a well-documented route starting from a readily available epoxide precursor, which is itself derivable from (-)-shikimic acid. The key deuteration step is the acetylation of the azido-amine intermediate.
Overall Synthesis Workflow
The overall workflow for the synthesis of deuterated oseltamivir from the epoxide precursor is outlined below.
Caption: Workflow for the synthesis of deuterated oseltamivir.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate
This initial step involves the ring-opening of a suitable epoxide precursor with an azide source to introduce the C5-azido and C4-amino functionalities. While various methods exist for the formation of this precursor, for the purpose of this guide, we begin from the azido-amino compound.
Step 2: Synthesis of Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate [1]
-
To a solution of ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂), pyridine (1.5 eq) is added.
-
The mixture is stirred at room temperature, and acetic anhydride-d6 (1.2 eq) is added dropwise.
-
The reaction is then refluxed for 3 hours.
-
After completion, the reaction mixture is extracted with CH₂Cl₂, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the deuterated acetamido azide compound.
Step 3: Synthesis of Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate (Oseltamivir-d3) [1]
-
Zinc dust (10 eq) is added to a solution of the deuterated acetamido azide compound (1.0 eq) and ammonium chloride (10 eq) in ethanol (EtOH).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched with an ammonium hydroxide solution and then extracted with ethyl acetate (EtOAc).
-
The organic layer is washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford Oseltamivir-d3.
Quantitative Data
The following table summarizes the expected yields for each key step in the synthesis of deuterated oseltamivir.
| Step | Reactants | Products | Reagents | Solvent | Yield (%) |
| 1. Azide Ring Opening | Epoxide Precursor | Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate | NaN₃, NH₄Cl | EtOH | ~21 |
| 2. Deuterated Acetylation | Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate | Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate | Acetic Anhydride-d6, Pyridine | CH₂Cl₂ | ~80 |
| 3. Azide Reduction | Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate | Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(1-ethyl-propoxy)-cyclohexene-1-carboxylate (Oseltamivir-d3) | Zn, NH₄Cl | EtOH | ~42 |
Conclusion
The synthesis of deuterated oseltamivir, specifically Oseltamivir-d3, can be readily achieved through a late-stage deuteration strategy. By incorporating deuterated acetic anhydride in the final acetylation step of a known synthetic route, the desired labeled compound can be produced with good efficiency. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development, facilitating further studies into the pharmacokinetics and metabolism of this vital antiviral agent. The use of readily available starting materials and well-established reactions makes this approach both practical and scalable for laboratory settings.
References
Certificate of Analysis: Oseltamivir-d3 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Oseltamivir-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. This document outlines the key quality attributes, experimental procedures, and data interpretation for this stable isotope-labeled compound.
Compound Identification and Specifications
Oseltamivir-d3 is the N-acetyl-d3 isotopologue of Oseltamivir. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Oseltamivir in biological matrices.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | [1][2] |
| Synonyms | Oseltamivir acid N-acetyl-d3, GS-4071-d3, Ro 64-0802-d3 | [3][4] |
| Molecular Formula | C₁₄H₂₁D₃N₂O₄ | [3] |
| Molecular Weight | 287.37 g/mol | [1][2][3] |
| CAS Number | 1242184-43-5 | [1][2][3] |
| Unlabeled CAS Number | 187227-45-8 | [1][2] |
| Isotopic Enrichment | >95% | [3] |
Analytical Data
The quality of Oseltamivir-d3 is assessed through a variety of analytical techniques to confirm its identity, purity, and stability.
Table 2: Quality Control Analytical Results
| Test | Method | Specification | Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% | >95%[1][2][3] |
| Identity | Mass Spectrometry (MS) | Conforms to structure | Conforms |
| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry (MS) | >95% Deuterium incorporation | >95%[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections describe the protocols for the key experiments performed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the chemical purity of the Oseltamivir-d3 sample by separating it from any potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.
Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight and isotopic enrichment of Oseltamivir-d3.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Method:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Sample Infusion: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly into the mass spectrometer.
Data Analysis: The presence of the [M+H]⁺ ion corresponding to the calculated exact mass of Oseltamivir-d3 confirms its identity. Isotopic purity is determined by the relative abundance of the d3 isotopologue compared to unlabeled and other isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Oseltamivir-d3 and the position of the deuterium label.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d4.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed.
Data Analysis: The absence of the N-acetyl proton signal in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum confirms the site of deuteration. The remaining signals should be consistent with the structure of Oseltamivir.
Visualized Workflows
Quality Control Testing Workflow
The following diagram illustrates the typical workflow for the quality control testing of a new batch of Oseltamivir-d3.
References
The Gold Standard: A Technical Guide to the Rationale and Application of Deuterated Internal Standards in Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and pharmacokinetic (PK) analysis, the pursuit of accurate and reliable data is paramount. This in-depth technical guide delves into the core rationale for the use of deuterated internal standards (IS) in bioanalysis, a practice widely recognized as the gold standard. This guide will explore the fundamental principles, practical applications, and significant advantages of employing these stable isotope-labeled compounds, providing researchers with the essential knowledge to develop robust and defensible bioanalytical methods.
The Critical Role of Internal Standards in Bioanalysis
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to various sources of error that can compromise the accuracy and precision of quantitative results. These variabilities can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to compensate for these potential inconsistencies.[2]
The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to effectively track and correct for variability throughout the analytical process.[2] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, and specifically deuterated internal standards, are widely recommended by regulatory bodies like the European Medicines Agency (EMA) for their superior performance.[3]
Why Deuterium? The Advantages of Stable Isotope Labeling
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is the most common choice for creating SIL internal standards.[4] The substitution of one or more hydrogen atoms with deuterium results in a molecule that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they experience similar effects throughout the analytical workflow.[5]
The primary advantages of using deuterated internal standards include:
-
Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex mixtures that can significantly impact the ionization efficiency of an analyte in the mass spectrometer, leading to ion suppression or enhancement.[3] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[6]
-
Correction for Variability in Sample Preparation: Steps such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can introduce variability in analyte recovery. A deuterated internal standard, added at the beginning of the sample preparation process, will experience similar losses, ensuring that the final analyte-to-internal standard ratio remains constant and reflective of the true analyte concentration.
Key Considerations in the Use of Deuterated Internal Standards
While deuterated internal standards offer significant advantages, several factors must be carefully considered to ensure their appropriate and effective use:
-
Isotopic Purity: The deuterated internal standard should have high isotopic purity to minimize the contribution of any unlabeled analyte, which could interfere with the accurate measurement of the endogenous analyte.[7]
-
Potential for Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time.[5][8] While often negligible, this shift can, in some cases, lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.[8]
-
Deuterium Exchange: It is crucial to ensure that the deuterium atoms are placed in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix.[9][10] Such exchange can lead to a decrease in the isotopic purity of the internal standard and compromise the accuracy of the assay.
Quantitative Data Summary: Performance Comparison
The use of deuterated internal standards consistently leads to improved bioanalytical assay performance compared to the use of structural analogs. The following tables summarize key performance parameters from comparative studies.
| Parameter | Deuterated Internal Standard | Analog Internal Standard | Reference(s) |
| Precision (CV%) | Lower CV% values, indicating higher precision. | Higher CV% values, indicating lower precision. | [4] |
| Accuracy (% Bias) | Closer to 100% (lower bias), indicating higher accuracy. | More significant deviation from 100% (higher bias). | [11] |
| Matrix Effect | Effectively compensates for ion suppression/enhancement. | Less effective at compensating for matrix effects. |
Table 1: General Comparison of Assay Performance.
| Study | Analyte | Internal Standard Type | Key Finding | Reference |
| Wieling et al. | Kahalalide F | Deuterated (D8) | Statistically significant improvement in precision and accuracy compared to the analog IS. | [11] |
| Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus | Everolimus | Deuterated (d4) vs. Analog (32-desmethoxyrapamycin) | Both were acceptable, but the deuterated IS showed a more favorable comparison with an independent LC-MS/MS method. | [4] |
Table 2: Specific Case Study Comparisons.
Experimental Protocols: A Step-by-Step Guide
The development and validation of a robust bioanalytical method using a deuterated internal standard involves a series of well-defined steps.
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
Solid-phase extraction is a common technique for cleaning up complex biological samples and concentrating the analyte of interest.
Caption: A typical solid-phase extraction (SPE) workflow for bioanalysis.
Detailed Methodology for SPE:
-
Conditioning: The SPE sorbent is treated with an organic solvent (e.g., methanol) to activate the functional groups.
-
Equilibration: The sorbent is then equilibrated with a solution similar in composition to the sample matrix to maximize analyte retention.
-
Sample Loading: The pre-treated sample containing the analyte and deuterated internal standard is loaded onto the SPE cartridge.
-
Washing: The sorbent is washed with a solvent that removes interfering compounds without eluting the analyte and internal standard.[3]
-
Elution: A stronger solvent is used to elute the analyte and internal standard from the sorbent.[3]
-
Evaporation and Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Bioanalytical Method Validation Workflow
A comprehensive validation process is essential to ensure the reliability of the bioanalytical method.
Caption: A streamlined workflow for bioanalytical method validation.
Detailed Method Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Linearity and Range: The concentration range over which the assay is accurate and precise.[13]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).[13]
-
Recovery and Matrix Effect: The efficiency of the extraction process (recovery) and the influence of the biological matrix on the analytical signal (matrix effect).[13]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[13]
Logical Relationship: The Impact of Deuterated Internal Standards
The use of a deuterated internal standard directly addresses key challenges in bioanalysis, leading to more reliable pharmacokinetic data.
Caption: The logical flow from bioanalytical challenges to improved data quality.
Conclusion
The use of deuterated internal standards is a cornerstone of modern bioanalytical practice in pharmacokinetics. Their ability to effectively compensate for matrix effects and variability in sample preparation leads to a significant improvement in the accuracy and precision of quantitative data. While careful consideration of factors such as isotopic purity and potential chromatographic shifts is necessary, the benefits of employing deuterated internal standards far outweigh the challenges. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data that is essential for making informed decisions throughout the drug development process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. texilajournal.com [texilajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Oseltamivir-d3 CAS number and chemical identifiers
An In-depth Technical Guide to Oseltamivir-d3
This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated isotopologue of Oseltamivir. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work, particularly in pharmacokinetic and metabolic studies. Oseltamivir-d3 serves as an ideal internal standard for the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in various biological matrices.
Chemical Identity and Properties
Oseltamivir is an antiviral prodrug that is hydrolyzed in vivo to its active form, Oseltamivir Carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme found in influenza A and B viruses, preventing the release of new viral particles from infected cells.
The deuterated form, Oseltamivir-d3, typically involves the substitution of three hydrogen atoms with deuterium on the acetyl group. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the chemical properties of the molecule. This guide covers both the deuterated prodrug (Oseltamivir-d3) and its deuterated active metabolite (Oseltamivir-d3 Acid or Carboxylate).
Data Presentation: Chemical Identifiers
The following tables summarize the key chemical identifiers and properties for both Oseltamivir-d3 and Oseltamivir-d3 Acid.
Table 1: Oseltamivir-d3 (Ethyl Ester Prodrug)
| Identifier | Value | Source(s) |
| CAS Number | 1093851-61-6 | [1][2] |
| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate | [1] |
| Molecular Formula | C16H25D3N2O4 | [2] |
| Molecular Weight | 315.42 g/mol | [1][2] |
| Synonyms | Oseltamivir D3, MSK10083D3 | [1] |
Table 2: Oseltamivir-d3 Acid (Active Metabolite)
| Identifier | Value | Source(s) |
| CAS Number | 1242184-43-5 | [3][4][5][6] |
| Alternate Names | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; Oseltamivir-d3 Carboxylic Acid; GS-4071-d3; Ro 64-0802-d3 | [3][4] |
| Molecular Formula | C14H21D3N2O4 | [3][4] |
| Molecular Weight | 287.37 g/mol | [3][4] |
| Purity | >95% (HPLC) | [4] |
| Isotopic Enrichment | >95% | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Oseltamivir and its isotopologues are crucial for research and development.
Synthesis Pathway Overview
The total synthesis of Oseltamivir is a complex, multi-step process, commercially starting from shikimic acid.[7] The synthesis of Oseltamivir-d3 follows the same pathway, with the introduction of the deuterium label occurring during the acetylation step.
Generalised Synthesis Steps:
-
Starting Material : The synthesis typically begins with a protected form of shikimic acid or other suitable chiral precursors.[7][8]
-
Epoxide Formation : Key intermediates, often epoxides or aziridines, are formed to install the necessary stereochemistry on the cyclohexene ring.[7]
-
Amine Installation : The two amine groups at the C4 and C5 positions are introduced. This is a critical step, often involving an azide intermediate which is later reduced.[8]
-
Ether Linkage : The characteristic 3-(1-ethylpropoxy) side chain is introduced via ring-opening of an epoxide or aziridine with 3-pentanol.[7]
-
Deuterated Acetylation : To produce Oseltamivir-d3, the primary amine is acetylated using a deuterated reagent, such as acetic anhydride-d6. This step incorporates the three deuterium atoms onto the acetyl group.
-
Esterification and Deprotection : The carboxylic acid is converted to its ethyl ester, and any remaining protecting groups are removed.[7]
-
Purification and Salt Formation : The final product is purified, typically using chromatography, and may be converted to a phosphate salt to enhance stability and bioavailability.[7]
Analytical Protocol: Quantification by LC-MS/MS
Oseltamivir-d3 is primarily used as an internal standard for the accurate quantification of Oseltamivir and its metabolite in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10]
Methodology:
-
Sample Preparation :
-
To a known volume of biological matrix (e.g., plasma, urine, saliva), add a precise amount of Oseltamivir-d3 solution as the internal standard.[9]
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation (HPLC) :
-
Column : A reverse-phase C18 column (e.g., X terra C18, 150 mm x 4.6 mm) is commonly used.
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate : Typically set between 0.5 mL/min and 1.0 mL/min.[9]
-
Injection Volume : 5-20 µL.
-
Column Temperature : Maintained at a constant temperature, for instance, 40°C.[10]
-
-
Mass Spectrometric Detection (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions :
-
Oseltamivir : Monitor the transition from the parent ion (m/z) to a specific product ion.
-
Oseltamivir Carboxylate : Monitor its unique parent-to-product ion transition.
-
Oseltamivir-d3 (Internal Standard) : Monitor the transition corresponding to the deuterated molecule. The +3 Da mass shift allows it to be distinguished from the non-deuterated analyte.
-
-
Quantification : The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (Oseltamivir-d3) and comparing it against a calibration curve.
-
Visualizations
The following diagrams illustrate key conceptual workflows relevant to Oseltamivir-d3.
Caption: In-vivo metabolic activation of Oseltamivir-d3.
Caption: LC-MS/MS analytical workflow using Oseltamivir-d3.
References
- 1. Oseltamivir-d3 | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oseltamivir D3|1093851-61-6|MSDS [dcchemicals.com]
- 3. scbt.com [scbt.com]
- 4. sussex-research.com [sussex-research.com]
- 5. Oseltamivir acid D3 | CAS#:1242184-43-5 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. york.ac.uk [york.ac.uk]
- 9. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 10. rjpbcs.com [rjpbcs.com]
Navigating the Critical Parameters of Oseltamivir-d3 Stock Solutions: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Oseltamivir-d3, a deuterated isotopologue of the antiviral agent Oseltamivir. Understanding the solubility and stability of Oseltamivir-d3 stock solutions is paramount for ensuring the accuracy, reproducibility, and validity of preclinical and clinical research. This document synthesizes available data on solubility in common laboratory solvents and provides a detailed analysis of the stability of Oseltamivir and its deuterated forms under various storage and stress conditions. Experimental protocols for solution preparation and stability assessment are also detailed to aid in the design and execution of robust scientific studies.
Solubility Profile of Oseltamivir-d3 and its Analogs
The solubility of a compound is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. While specific quantitative data for Oseltamivir-d3 is limited in publicly available literature, information from suppliers and data on the non-deuterated form, Oseltamivir Phosphate, provide valuable guidance. It is important to note that the introduction of deuterium atoms is not expected to significantly alter the fundamental solubility characteristics of the molecule.
Data Presentation: Solubility of Oseltamivir-d3 and Oseltamivir Phosphate
| Compound | Solvent | Temperature | Solubility | Source |
| Oseltamivir-d3 | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [1] |
| Oseltamivir-d3 | Dimethyl Sulfoxide (DMSO) | Not Specified | Possibility of 40 mg/mL mother liquor | [2] |
| Oseltamivir acid-d3 | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 5 mg/mL | [3] |
| Oseltamivir-d3 Acid | Water | Not Specified | Soluble (qualitative) | |
| Oseltamivir-d3 Acid | Methanol | Not Specified | Soluble (qualitative) | |
| Oseltamivir Phosphate | Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | [4] |
| Oseltamivir Phosphate | Dimethylformamide (DMF) | Not Specified | ~0.5 mg/mL | [4] |
| Oseltamivir Phosphate | Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL | [4] |
| Oseltamivir Phosphate | Dimethyl Sulfoxide (DMSO) | 25°C | 82 mg/mL | |
| Oseltamivir Phosphate | Water | 25°C | Insoluble | |
| Oseltamivir Phosphate | Ethanol | 25°C | Insoluble | |
| Oseltamivir Phosphate | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥20.3 mg/mL (with gentle warming) | [5] |
| Oseltamivir Phosphate | Water | Not Specified | ≥110 mg/mL | [5] |
| Oseltamivir Phosphate | Ethanol | Not Specified | ≥2.79 mg/mL (with gentle warming and ultrasonic) | [5] |
Note: Conflicting solubility data for Oseltamivir Phosphate highlights the importance of empirical determination for specific experimental needs.
Stability of Oseltamivir-d3 Stock Solutions
The stability of stock solutions is crucial for maintaining the integrity of the compound and ensuring the reliability of experimental results. While specific stability studies on Oseltamivir-d3 are not extensively documented, data from forced degradation studies of Oseltamivir and storage recommendations for Oseltamivir-d3 provide a strong foundation for understanding its stability profile.
Recommended Storage Conditions
For routine use, Oseltamivir-d3 stock solutions should be stored under the following conditions to minimize degradation:
It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Factors Influencing Stability
Several factors can impact the stability of Oseltamivir in solution. These are expected to have a similar effect on Oseltamivir-d3.
The pH of the solution is a critical determinant of Oseltamivir's stability. The non-deuterated form exhibits maximum stability at approximately pH 4. Significant degradation occurs under both acidic and alkaline conditions.
As with most chemical compounds, temperature plays a significant role in the stability of Oseltamivir solutions. Refrigerated storage (2-8°C) is recommended for aqueous formulations to prolong shelf-life. Forced degradation studies on Oseltamivir Phosphate have shown significant degradation at elevated temperatures (e.g., 80°C) in the presence of acid or base.
Studies on Oseltamivir Phosphate suggest that it is relatively stable to light. One forced degradation study reported minimal degradation (around 1.1%) upon exposure to light.[1] However, as a general precautionary measure, it is recommended to store stock solutions in light-protected containers (e.g., amber vials).
Oseltamivir is susceptible to oxidative degradation. The addition of antioxidants or the use of solvents purged with an inert gas may be considered for long-term storage or when working with sensitive assays.
Forced Degradation Studies (on Oseltamivir Phosphate)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the degradation of Oseltamivir Phosphate under various stress conditions.
| Stress Condition | Reagent | Temperature | Time | Degradation (%) | Source |
| Acidic Hydrolysis | 1.0 N HCl | 80°C | 30 min | 74% | [6] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 10 min | 85.2% | [6] |
| Oxidation | 3% H₂O₂ | 80°C | 2 hours | 96.96% | [6] |
| Photolytic | Light Exposure | Not Specified | Not Specified | ~1.1% | [1] |
Experimental Protocols
Preparation of Oseltamivir-d3 Stock Solution (Example)
This protocol provides a general guideline for preparing a 10 mg/mL stock solution of Oseltamivir-d3 in DMSO.
Materials:
-
Oseltamivir-d3 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of Oseltamivir-d3 powder using a calibrated analytical balance. For a 10 mg/mL solution in 1 mL, weigh 10 mg.
-
Transfer the weighed powder to a clean, dry volumetric flask.
-
Add a portion of the DMSO (approximately 70-80% of the final volume) to the flask.
-
Vortex the mixture until the Oseltamivir-d3 is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Once dissolved, allow the solution to return to room temperature.
-
Add DMSO to the flask to reach the final desired volume.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Dispense the stock solution into smaller, single-use aliquots in light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Stability-Indicating HPLC-UV Method for Oseltamivir
The following is an example of a stability-indicating HPLC-UV method adapted from the literature for the analysis of Oseltamivir. This method can be optimized for the analysis of Oseltamivir-d3.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% octa-sulfonic acid) and acetonitrile in a ratio of 30:70 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Procedure for Stability Testing:
-
Prepare a stock solution of Oseltamivir-d3 at a known concentration.
-
Divide the stock solution into several aliquots.
-
Store the aliquots under the desired stability testing conditions (e.g., different temperatures, light exposure, pH).
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), remove an aliquot from each storage condition.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the Oseltamivir-d3 peak.
-
Calculate the percentage of Oseltamivir-d3 remaining compared to the initial time point (T=0).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of Oseltamivir-d3 stock solutions.
Factors Affecting Oseltamivir-d3 Stability
Caption: Key factors influencing the stability of Oseltamivir-d3 in solution.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of Oseltamivir-d3 stock solutions. While specific quantitative data for the deuterated form is not always available, the information presented, largely derived from studies on the non-deuterated Oseltamivir, offers crucial insights for researchers. Adherence to recommended storage conditions, careful consideration of factors influencing stability, and the use of validated analytical methods are essential for ensuring the integrity and reliability of research involving Oseltamivir-d3. It is strongly recommended that researchers perform their own solubility and stability assessments for their specific experimental conditions and formulations.
References
Methodological & Application
Application Notes and Protocols for the Use of Oseltamivir-d3 in Pharmacokinetic Studies of Tamiflu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Oseltamivir-d3 as an internal standard in the pharmacokinetic analysis of Oseltamivir (Tamiflu®) and its active metabolite, Oseltamivir Carboxylate.
Introduction
Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylate.[1][2][3][4] This active metabolite is a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is crucial for the release of new virus particles from infected cells.[2] Accurate quantification of both Oseltamivir and Oseltamivir Carboxylate in biological matrices, primarily plasma, is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard, such as Oseltamivir-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Oseltamivir-d3 mimics the chemical and physical properties of the unlabeled analyte, ensuring accurate and precise quantification by compensating for variations in sample preparation and instrument response.
Pharmacokinetic Profile of Oseltamivir
Oseltamivir phosphate is readily absorbed after oral administration and is extensively converted to Oseltamivir Carboxylate by hepatic esterases.[1][2][3] At least 75% of an oral dose reaches the systemic circulation as the active metabolite.[2] The pharmacokinetic profiles of Oseltamivir and Oseltamivir Carboxylate are dose-proportional.[1][3]
Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Oseltamivir and its active metabolite, Oseltamivir Carboxylate, following a standard 75 mg twice-daily dosing regimen.
| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |
| Cmax (ng/mL) | 65 | 348 | [2] |
| AUC (0-12h) (ng·h/mL) | 112 | 2719 | [2] |
| Elimination Half-life (t½) (h) | 1.0 (0.9–1.1) | 5.1 (4.7–5.7) | [1] |
| Protein Binding | 42% | ~3% | [2] |
| Volume of Distribution (Vd) (L) | - | 23-26 | [2] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Bioanalytical Method using LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma using Oseltamivir-d3 as an internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 50 µL of a mixed internal standard solution containing Oseltamivir-d3.[5]
-
Add 500 µL of 1.0% formic acid in water and vortex for 15 seconds.[5]
-
Centrifuge the samples at 3204 x g for 2 minutes at 10°C.[5]
-
Load the supernatant onto a pre-conditioned solid-phase extraction cartridge.[5]
-
Wash the cartridge twice with 1% formic acid in water.[5]
-
Elute the analytes with an appropriate organic solvent mixture.[5]
2. Chromatographic Conditions
-
HPLC Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 30:70, v/v).[5]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[5][6]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Method Validation Parameters
The following table provides typical validation parameters for a robust bioanalytical method.
| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |
| Linearity Range (ng/mL) | 0.5 - 200 | 2.0 - 800 | [5][8] |
| Accuracy (%) | 91 - 102 | 88 - 109 | [6] |
| Precision (%RSD) | 0.9 - 13.7 | 0.5 - 8.2 | [6] |
| Mean Extraction Recovery (%) | 94.4 | 92.7 | [5][8] |
RSD: Relative Standard Deviation
Visualizations
Oseltamivir Metabolism and Mechanism of Action
Caption: Metabolic activation of Oseltamivir and its mechanism of action.
Bioanalytical Workflow for Oseltamivir Quantification
Caption: Workflow for the quantification of Oseltamivir in plasma.
References
- 1. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and safety of oseltamivir in patients with end-stage renal disease treated with automated peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Oseltamivir in Human Plasma via Protein Precipitation
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and efficient protein precipitation protocol for the quantification of oseltamivir in human plasma samples. Oseltamivir, a prodrug, is rapidly converted to its active metabolite, oseltamivir carboxylate, and is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1] Accurate determination of its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is simple, rapid, and suitable for high-throughput analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Oseltamivir is an orally administered neuraminidase inhibitor.[2] Following absorption, it is extensively metabolized by hepatic esterases to its active form, oseltamivir carboxylate.[1][3] While the prodrug oseltamivir has a plasma protein binding of approximately 42%, its active metabolite, oseltamivir carboxylate, exhibits negligible binding of about 3%.[1][2][3] This difference in protein binding necessitates an efficient sample preparation method to remove plasma proteins that can interfere with analytical instrumentation and compromise data quality.
Protein precipitation is a widely used technique for sample clean-up in bioanalysis due to its simplicity, speed, and cost-effectiveness.[4] This method involves the addition of a precipitating agent, such as an organic solvent or an acid, to the plasma sample to denature and precipitate proteins.[4] The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system or further processed. This application note provides a detailed protocol for protein precipitation using various common agents for the analysis of oseltamivir in plasma.
Experimental Workflow
Caption: Protein precipitation workflow for oseltamivir analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of different protein precipitation methods for the analysis of oseltamivir in human plasma.
| Precipitating Agent | Plasma:Agent Ratio (v/v) | Recovery (%) | Precision (%RSD) | Accuracy (%) | LLOQ (ng/mL) | Reference |
| Acetonitrile | 1:3 | >80 | <6 | - | - | [5] |
| Acetonitrile with 0.01% HCl | - | - | - | - | - | [6] |
| Trichloroacetic Acid (8% v/v) | 1:1 (approx.) | - | - | - | 3 | [7] |
| Perchloric Acid | - | - | - | - | - | [8] |
Note: A direct comparison of all methods under identical conditions is not available in the cited literature. The data presented is compiled from different studies and should be interpreted accordingly. "-" indicates data not specified in the cited source.
Experimental Protocols
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Oseltamivir reference standard
-
Internal Standard (IS) (e.g., deuterated oseltamivir)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Perchloric acid
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system
2. Sample Preparation
The following are generalized protocols for protein precipitation using different agents. Optimization may be required for specific applications.
2.1. Acetonitrile Precipitation
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[9]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile (a 1:3 plasma to solvent ratio is common).[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
2.2. Methanol Precipitation
-
Follow steps 1-3 from the Acetonitrile Precipitation protocol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at ≥14,000 x g for 3 minutes.[11]
-
Transfer the supernatant for analysis.
2.3. Trichloroacetic Acid (TCA) Precipitation
-
Follow steps 1-3 from the Acetonitrile Precipitation protocol, using a 50 µL plasma sample.[7]
-
Add an equal volume of 8% (v/v) TCA in water.[7]
-
Vortex the mixture.
-
Incubate on ice for at least 1 hour.[12]
-
Centrifuge at maximum speed at 4°C for 10 minutes.[12]
-
Transfer the supernatant for analysis. Note that TCA can be corrosive to LC-MS/MS systems and may require a neutralization step or specific chromatographic conditions.
3. LC-MS/MS Analysis
The following are example LC-MS/MS conditions. These should be optimized for the specific instrument and column used.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[13]
-
Mobile Phase A: 10 mM Ammonium formate in water[13]
-
Mobile Phase B: Acetonitrile[13]
-
Gradient: Isocratic or gradient elution depending on the separation requirements. A common isocratic mobile phase is a 30:70 (v/v) mixture of mobile phase A and B.[13]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
Discussion
Protein precipitation is a straightforward and effective method for preparing plasma samples for oseltamivir analysis. Acetonitrile is often preferred as it generally provides cleaner extracts compared to methanol.[4] Acid precipitation with TCA is also effective but may lead to analyte co-precipitation and requires careful consideration of its compatibility with the analytical instrumentation.[5] The choice of the precipitating agent should be based on the desired recovery, matrix effects, and compatibility with the downstream analytical method. The provided protocols serve as a starting point, and optimization of parameters such as the plasma to precipitating agent ratio and centrifugation conditions is recommended for achieving the best results.
Conclusion
The protein precipitation protocols described in this application note offer a simple, rapid, and reliable method for the extraction of oseltamivir from human plasma. These methods are well-suited for high-throughput pharmacokinetic studies and therapeutic drug monitoring, enabling researchers and drug development professionals to obtain accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 10. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Oseltamivir and Oseltamivir-d3 by LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is rapidly hydrolyzed by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate. For pharmacokinetic and bioequivalence studies, accurate and sensitive quantification of oseltamivir in biological matrices is essential. This document provides detailed application notes and protocols for the analysis of oseltamivir and its deuterated internal standard, oseltamivir-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization (ESI).
Quantitative Data Summary
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for the quantification of analytes in complex matrices. The tables below summarize the reported MRM transitions for oseltamivir and its deuterated internal standard, oseltamivir-d3, in positive ESI mode. These transitions represent the precursor ion ([M+H]⁺) and the most abundant product ions observed upon collision-induced dissociation. Researchers should note that optimal collision energies are instrument-dependent and require empirical determination.
Table 1: MRM Transitions for Oseltamivir in Positive ESI Mode
| Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 313.1 | 166.2 | [1][2] |
| 313.3 | 166.1 | [3][4] |
| 313.4 | 225.1 | [5] |
| 313.1 | 208.1 | [2][6][7] |
Table 2: MRM Transitions for Oseltamivir-d3 in Positive ESI Mode
| Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 316.4 | 228.0 | [5] |
| 316.1 | 211.1 | [2][6][7] |
Note: Oseltamivir-d5 is also a commonly used internal standard. One study reported the MRM transition for Oseltamivir-d5 as m/z 318.1 → 171.2[1][2].
Experimental Protocols
The following protocols are generalized from multiple sources and should be optimized for specific instrumentation and laboratory conditions.
Sample Preparation: Protein Precipitation
This method is suitable for the extraction of oseltamivir from plasma samples.
Materials:
-
Human plasma (collected in fluoride/EDTA tubes to inhibit esterase activity)[8]
-
Methanol, HPLC grade
-
Internal Standard (Oseltamivir-d3) spiking solution in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of internal standard spiking solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Table 3: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 50 x 2.1 mm, 1.8 µm | HILIC, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water, pH 3.5 |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min | 90% B held for 1 min, decrease to 10% B over 2 min, re-equilibrate for 2 min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 2 µL |
Mass Spectrometry Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Table 4: Mass Spectrometer Settings (Positive ESI)
| Parameter | Typical Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Nebulizer Gas (Nitrogen) | Instrument Dependent |
| Drying Gas (Nitrogen) | Instrument Dependent |
| Collision Gas (Argon) | Instrument Dependent |
Visualizations
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oseltamivir-d3 in Bioequivalence Studies of Oseltamivir Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols detail the use of Oseltamivir-d3 as an internal standard in bioequivalence studies of oseltamivir phosphate. The focus is on the analytical methodology, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma.
Introduction
Bioanalytical Method: LC-MS/MS
A sensitive, selective, and rapid LC-MS/MS method is the standard for analyzing oseltamivir and its metabolite in plasma samples from bioequivalence studies.[1][7][9] This method typically involves solid-phase extraction (SPE) or protein precipitation for sample clean-up, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.[1][10][11]
Key Methodological Parameters
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of oseltamivir and oseltamivir carboxylate.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Oseltamivir | 0.5–200 | 0.5 | [1][7][9] |
| Oseltamivir Carboxylate | 2.0–800 | 2.0 | [1][7][9] |
| Oseltamivir | 0.52–207.00 | 0.52 | [8] |
| Oseltamivir Carboxylate | 4.08–1200.00 | 4.08 | [8] |
| Oseltamivir | 3–300 | 3 | [10] |
| Oseltamivir Carboxylate | 10–10,000 | 10 | [10] |
| Oseltamivir | 2.08–241.12 | 2.08 | [11] |
| Oseltamivir Carboxylate | 10.8–1251.8 | 10.8 | [11] |
| Oseltamivir | 0.3-200 | 0.3 | [12] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Accuracy (%) | Precision (% CV) | Reference |
| Oseltamivir | LLOQ | -8.8 to 16.3 | -8.6 to 14.5 | [10] |
| Oseltamivir Carboxylate | All levels | -10.9 to 10.7 | -10.9 to 10.7 | [10] |
| Oseltamivir | All levels | 91–102 | 0.9 – 13.7 | [8] |
| Oseltamivir Carboxylate | All levels | 88–109 | 0.5 – 8.2 | [8] |
| Oseltamivir | Within- and between-run | 97 to 105 | <10 | [12] |
Table 3: Extraction Recovery
| Analyte | Mean Extraction Recovery (%) | Reference |
| Oseltamivir | 94.4 | [1][7][9] |
| Oseltamivir Carboxylate | 92.7 | [1][7][9] |
| Oseltamivir | ≥89 | [12] |
Experimental Protocols
Bioequivalence Study Design
Caption: Workflow of a typical crossover bioequivalence study.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a method described for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma.[1]
-
Plasma Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a pre-labeled tube.
-
-
Internal Standard Spiking:
-
Add a known amount of Oseltamivir-d3 and Oseltamivir Carboxylate-d3 working solution to each plasma sample, except for blank samples.
-
-
SPE Cartridge Conditioning:
-
Condition a solid-phase extraction cartridge (e.g., Orochem DVB-LP) with methanol followed by water.
-
-
Sample Loading:
-
Load the plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
-
Elution:
-
Elute the analytes and internal standards from the cartridge using an appropriate elution solvent (e.g., a mixture of dichlorvos solution and water).[1]
-
-
Sample Collection:
-
Collect the eluate in a clean tube.
-
-
Analysis:
-
Inject an aliquot of the eluate directly into the LC-MS/MS system for analysis.
-
LC-MS/MS Analysis
The following is a representative set of conditions. Optimization is required for specific instrumentation.
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[1][7][9]
-
Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 30:70, v/v).[1][7][9]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[12]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][7][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][7][9]
-
MRM Transitions (Example):
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 12. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. extranet.who.int [extranet.who.int]
Application Notes and Protocols for the Quantification of Oseltamivir in Human Plasma using Oseltamivir-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oseltamivir is an antiviral medication used to treat and prevent influenza A and B infections. Accurate quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the determination of oseltamivir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Oseltamivir-d3 as an internal standard. The use of a stable isotope-labeled internal standard like Oseltamivir-d3 is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of oseltamivir in human plasma using a deuterated internal standard. These values are compiled from various validated methods and serve as a general guideline.
| Parameter | Typical Value/Range | Reference |
| Internal Standard (IS) | Oseltamivir-d3 or Oseltamivir-d5 | [1][2] |
| Working Concentration of IS | 25 - 100 ng/mL | [2][3] |
| Calibration Curve Range | 0.3 - 1000 ng/mL | [2][4] |
| Lower Limit of Quantification (LLOQ) | 0.3 - 3.0 ng/mL | [3] |
| Sample Volume | 30 - 300 µL | [2][5] |
| Extraction Method | Protein Precipitation, Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) | [1][2][3] |
| Accuracy | 95 - 110% | [2] |
| Precision | < 15% | [4] |
Experimental Protocol
This protocol describes a common method for the quantification of oseltamivir in human plasma using protein precipitation, a simple and rapid sample preparation technique.
1. Materials and Reagents
-
Oseltamivir analytical standard
-
Oseltamivir-d3 (internal standard)
-
Human plasma (with K2EDTA or sodium fluoride as anticoagulant)[2]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Preparation of Solutions
-
Oseltamivir Stock Solution (1 mg/mL): Accurately weigh and dissolve oseltamivir in methanol.
-
Oseltamivir-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Oseltamivir-d3 in methanol.
-
Oseltamivir Working Solutions: Prepare serial dilutions of the oseltamivir stock solution with a mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Oseltamivir-d3 stock solution with methanol. This concentration may need to be optimized based on instrument sensitivity.[2]
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each plasma sample (except for blank samples).
-
Add 300 µL of methanol (containing the internal standard for all samples except the blank) to precipitate plasma proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 16,000 x g for 8 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
5. Data Analysis
-
Quantification is performed by calculating the peak area ratio of oseltamivir to Oseltamivir-d3.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of oseltamivir in the plasma samples is then determined from the calibration curve using linear regression.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Oseltamivir Analysis.
Signaling Pathway (Logical Relationship)
Caption: Quantification Logic.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Oseltamivir LC-MS/MS Analysis: A Technical Support Center for Minimizing Matrix Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of oseltamivir.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my oseltamivir analysis?
Q2: Which sample preparation technique is most effective at reducing matrix effects for oseltamivir?
The choice of sample preparation is critical for minimizing matrix effects. While simpler methods like protein precipitation (PP) are fast, they are often less effective at removing interfering matrix components.[3] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally preferred for cleaner extracts and reduced matrix effects.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE has been successfully used for oseltamivir extraction from human plasma using ethyl acetate, demonstrating high recovery and the absence of significant matrix effects.[5][6]
-
Solid-Phase Extraction (SPE): SPE is another robust technique for cleaning up complex samples and has been effectively applied to oseltamivir and its metabolite, oseltamivir carboxylate, in plasma.[3][7]
The optimal method depends on the specific requirements of your assay, such as required sensitivity and sample throughput.
Q3: How can I optimize my chromatographic conditions to avoid matrix effects?
Chromatographic separation plays a key role in moving the analyte of interest away from co-eluting matrix components.[8] Key parameters to optimize include:
-
Column Chemistry: Reversed-phase columns, such as C18, are commonly used for oseltamivir analysis.[3][7]
-
Mobile Phase Composition: The composition of the mobile phase, including organic modifiers and additives, can significantly impact retention and separation. For instance, using a low concentration of formic acid (e.g., 2.5 mM) in the mobile phase has been shown to improve ionization efficiency and minimize matrix effects for oseltamivir and its metabolite.[9]
-
Gradient Elution: Employing a gradient elution can help to separate oseltamivir from early-eluting, polar matrix components that can cause ion suppression.[9]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. A suitable IS can help to compensate for matrix effects.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., oseltamivir-d5), as it will have nearly identical extraction recovery, chromatographic retention time, and ionization response to the analyte, thus effectively tracking and correcting for matrix-induced variations.[3][10]
Troubleshooting Guides
Problem: I am observing significant ion suppression for oseltamivir.
Ion suppression is a common manifestation of matrix effects where the signal intensity of the analyte is reduced.[4]
Troubleshooting Steps:
-
Evaluate Sample Preparation: If you are using protein precipitation, consider switching to a more selective technique like LLE or SPE to achieve a cleaner sample extract.[3]
-
Optimize Chromatography:
-
Modify your gradient to better separate oseltamivir from the interfering matrix components.
-
Experiment with different mobile phase additives. For example, adjusting the concentration of formic acid can improve signal.[9]
-
-
Check for Phospholipid Contamination: Phospholipids are a common source of matrix effects in plasma samples. Consider using a sample preparation method specifically designed to remove phospholipids.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
Problem: My results show high variability and poor reproducibility.
Inconsistent matrix effects across different samples can lead to poor precision and reproducibility.[1]
Troubleshooting Steps:
-
Implement a Suitable Internal Standard: If you are not already using one, incorporate a stable isotope-labeled internal standard for oseltamivir. This is the most effective way to compensate for variable matrix effects between samples.[3][10]
-
Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and processing to minimize variability in the sample matrix itself.
-
Assess Matrix Effects from Different Lots: Evaluate matrix effects from multiple sources or lots of your biological matrix to ensure the method is robust.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Oseltamivir in Human Plasma
This protocol is based on a validated method demonstrating high recovery and minimal matrix effects.[5][6]
-
Sample Preparation: To 300 µL of human plasma, add the internal standard solution.
-
Extraction: Add an appropriate volume of ethyl acetate as the extraction solvent.
-
Vortexing: Vortex the mixture for a sufficient time to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Oseltamivir and Oseltamivir Carboxylate in Human Plasma
This protocol is adapted from a method developed for the simultaneous quantification of oseltamivir and its active metabolite.[3]
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 500 µL of 1.0% formic acid in water.
-
Cartridge Conditioning: Condition an Orochem DVB-LP (1 cc, 30 mg) extraction cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1% formic acid in water to remove interfering substances.
-
Elution: Elute the analytes and internal standards with 0.2 mL of a dichlorvos solution (0.1 mg/mL in acetonitrile:water, 70:30, v/v).
-
Analysis: Directly inject the eluate into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Oseltamivir Analysis
| Technique | Principle | Advantages | Disadvantages | Reference |
| Protein Precipitation (PP) | Protein removal by precipitation with an organic solvent or acid. | Fast, simple, and inexpensive. | Less effective at removing other matrix components, prone to significant matrix effects. | [3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good sample cleanup, can provide high recovery. | Can be labor-intensive and require larger volumes of organic solvents. | [5][6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent sample cleanup, high selectivity and concentration factor. | Can be more expensive and require method development for sorbent selection and wash/elution steps. | [3][7] |
Table 2: LC-MS/MS Parameters from a Validated Oseltamivir Assay
| Parameter | Condition | Reference |
| LC Column | Symmetry C18 (100 mm × 4.6 mm, 5 µm) | [3] |
| Mobile Phase | 10 mM ammonium formate and acetonitrile (30:70, v/v) | [3] |
| Flow Rate | 1.0 mL/min | [11] |
| Injection Volume | 10 µL | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| MS/MS Transition (Oseltamivir) | m/z 313.1 → 166.2 | [7] |
| MS/MS Transition (Oseltamivir Carboxylate) | m/z 285.1 → 138.1 | [7] |
Visualizations
Caption: Workflow for oseltamivir analysis from sample preparation to data processing.
Caption: Decision tree for troubleshooting and mitigating matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oseltamivir-d3 Analysis in Human Plasma
Welcome to the technical support center for the bioanalysis of Oseltamivir-d3 in human plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Oseltamivir-d3 in human plasma?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, Oseltamivir-d3, due to the presence of co-eluting endogenous components from the plasma matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[3] One of the major causes of ion suppression in bioanalysis is the presence of phospholipids from the plasma.[4]
Q2: How can I detect if ion suppression is affecting my Oseltamivir-d3 signal?
A2: A common method to assess ion suppression is the post-extraction addition technique.[1] This involves comparing the peak area of Oseltamivir-d3 in a neat solution (mobile phase) to the peak area of Oseltamivir-d3 spiked into a blank plasma sample that has undergone the entire extraction procedure.[2] A significantly lower peak area in the plasma sample compared to the neat solution indicates the presence of ion suppression.[1] Another technique is the post-column infusion experiment, which can help identify the regions in the chromatogram where ion suppression occurs.[5]
Q3: What are the primary sources of ion suppression in human plasma samples?
A3: The primary sources of ion suppression in human plasma are endogenous matrix components that can interfere with the ionization process in the mass spectrometer's source.[5] These include:
-
Phospholipids: Glycerophosphocholines are a major class of phospholipids in plasma and are well-known to cause significant ion suppression in positive electrospray ionization (ESI) mode.[6]
-
Salts and Proteins: Although most proteins are removed during sample preparation, residual amounts and various salts can still contribute to matrix effects.[1][5]
-
Other Endogenous Molecules: The complex nature of plasma means numerous other small molecules can co-elute with the analyte and cause ion suppression.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Oseltamivir-d3 in human plasma, with a focus on mitigating ion suppression.
Problem 1: Low or inconsistent Oseltamivir-d3 signal intensity.
This is a classic symptom of ion suppression. The following troubleshooting steps can help identify the cause and find a solution.
Workflow for Troubleshooting Low Signal Intensity
Caption: Troubleshooting workflow for low Oseltamivir-d3 signal.
Detailed Troubleshooting Steps:
-
Step 1: Evaluate and Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system.[2]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may result in significant ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract than PPT and can significantly reduce ion suppression.[1]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, providing the cleanest extracts and the least ion suppression.[2]
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression
-
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Complexity |
| Protein Precipitation (PPT) | High | Often >90% | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Variable (80-95%) | Medium |
| Solid-Phase Extraction (SPE) | Low | High (>90%) | High |
Data compiled from multiple sources indicating general trends.[1]
-
Step 2: Optimize Chromatographic Conditions: The aim is to chromatographically separate Oseltamivir-d3 from the co-eluting matrix components that cause ion suppression.[1]
-
Modify the Gradient Profile: Adjusting the mobile phase gradient can shift the retention time of Oseltamivir-d3 away from the region of ion suppression.
-
Change Column Chemistry: Using a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can alter the selectivity and improve separation from interfering compounds.
-
Reduce the Flow Rate: Lowering the flow rate, especially in the nano-flow range, can sometimes reduce ion suppression by improving desolvation efficiency in the ESI source.[1]
-
-
Step 3: Adjust Mass Spectrometer Settings:
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from non-volatile salts and phospholipids compared to Electrospray Ionization (ESI).[6]
-
Change Ionization Polarity: Switching from positive to negative ionization mode can sometimes reduce ion suppression, as fewer matrix components may ionize in negative mode.[1][3]
-
Problem 2: Poor reproducibility of results.
Inconsistent results between samples can be a consequence of variable matrix effects.
Logical Relationship of Factors Affecting Reproducibility
Caption: Factors and solutions for poor reproducibility.
Detailed Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Oseltamivir-d5 or a similar SIL-IS is highly recommended.[7] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus effectively compensating for the matrix effect and improving reproducibility.[2]
-
Implement Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same blank human plasma that your unknown samples are in. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[2]
-
Ensure Consistent Sample Preparation: Any variability in the sample preparation process can lead to different levels of matrix components in the final extract. Ensure that all samples, standards, and QCs are treated identically.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a basic and rapid sample preparation method.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (Oseltamivir-d5).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
This is a general protocol and may require optimization for specific applications.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract compared to PPT.
-
To 100 µL of human plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[4][8]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
This is a general protocol and may require optimization for specific applications.
Table 2: Example LC-MS/MS Parameters for Oseltamivir Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | Oseltamivir: e.g., m/z 313.2 -> 225.1Oseltamivir-d3: e.g., m/z 316.2 -> 228.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
These parameters are illustrative and should be optimized for the specific instrument and application.[7][8][9]
By understanding the causes of ion suppression and systematically applying these troubleshooting strategies, researchers can develop robust and reliable methods for the quantification of Oseltamivir-d3 in human plasma.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. One moment, please... [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Oseltamivir-d3 in Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Oseltamivir-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery for Oseltamivir-d3 during sample extraction?
Low recovery of Oseltamivir-d3, an internal standard, can be attributed to several factors throughout the sample preparation and analysis workflow. These can be broadly categorized as:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) may not be optimized for the specific sample matrix.
-
Sample pH: The pH of the sample can significantly influence the extraction efficiency of Oseltamivir.[1]
-
Analyte Instability: Oseltamivir can be susceptible to degradation under certain conditions, such as alkaline pH or oxidation.[2][3]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of the analyte during LC-MS/MS analysis.[4][5]
-
Improper Handling and Storage: Freeze-thaw cycles and extended storage at room temperature can potentially affect the stability of the analyte.[4][6]
Q2: How does sample pH affect the extraction recovery of Oseltamivir-d3?
The pH of the sample is a critical parameter for efficient extraction. For instance, in Solid Phase Extraction (SPE), adjusting the sample pH can enhance the retention of Oseltamivir on the sorbent. One study on the extraction of antiviral drugs, including Oseltamivir, from water samples highlighted the influence of sample pH on extraction efficiency.[1] While the specific optimal pH can depend on the exact SPE sorbent and sample matrix, it is a crucial parameter to optimize.
Q3: My recovery of Oseltamivir-d3 is low when using Liquid-Liquid Extraction (LLE). What can I do to improve it?
Low recovery in LLE can often be addressed by optimizing the following:
-
Choice of Organic Solvent: The selection of an appropriate extraction solvent is critical. Ethyl acetate has been successfully used for the LLE of Oseltamivir from human plasma with satisfactory recovery.[6][7]
-
Aqueous Phase pH: Adjusting the pH of the sample can improve the partitioning of Oseltamivir-d3 into the organic phase.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers to prevent loss of the analyte. The addition of salt, like ammonium sulfate, can aid in protein precipitation and create a more distinct interface between the layers.[6]
Q4: I am observing ion suppression in my LC-MS/MS analysis. Could this be the reason for the apparent low recovery of Oseltamivir-d3?
Yes, ion suppression is a significant factor that can lead to a perceived low recovery. Matrix components co-eluting with Oseltamivir-d3 can suppress its ionization in the mass spectrometer source, leading to a reduced signal.
Troubleshooting Ion Suppression:
-
Improve Sample Cleanup: Enhance the extraction procedure to remove more of the interfering matrix components. This could involve using a more selective SPE sorbent or a multi-step extraction process.
-
Chromatographic Separation: Optimize the HPLC method to achieve better separation of Oseltamivir-d3 from matrix interferences.
-
Post-Column Infusion: This technique can help identify the regions in the chromatogram where ion suppression is occurring.[5]
One study demonstrated that with their validated LC-MS/MS method, the matrix effect analysis revealed that plasma components did not significantly affect the analyte ionization, indicating a robust method with minimal ion suppression.[4]
Q5: Is Oseltamivir-d3 stable during the entire sample preparation process?
Oseltamivir can be susceptible to degradation. It is a prodrug that can be hydrolyzed to its active metabolite, Oseltamivir Carboxylate.[4] Additionally, it can undergo alkaline degradation and oxidation.[2][3]
To ensure stability:
-
Control pH: Avoid highly alkaline conditions during extraction and storage.[2]
-
Add Stabilizers: The addition of benzoic acid to aqueous acetonitrile solutions has been shown to prevent the oxidative degradation of Oseltamivir.[6][7]
-
Temperature Control: Store samples appropriately, for instance, at -80°C for long-term stability, and minimize time at room temperature.[6][7] Extensive stability studies have shown Oseltamivir to be stable through freeze-thaw cycles and for extended periods at room temperature under specific validated conditions.[4]
Quantitative Data Summary
The following tables summarize recovery data for Oseltamivir and its internal standards from various studies.
Table 1: Extraction Recovery of Oseltamivir and its Internal Standard (IS)
| Analyte | Internal Standard | Extraction Method | Matrix | Mean Recovery (%) | Reference |
| Oseltamivir | Oseltamivir-d5 | Solid Phase Extraction (SPE) | Human Plasma | 94.4 | [8] |
| Oseltamivir Carboxylate | Oseltamivir Carboxylate-C13-d3 | Solid Phase Extraction (SPE) | Human Plasma | 92.4 | [8] |
| Oseltamivir | Venlafaxine | Liquid-Liquid Extraction (LLE) | Human Plasma | ≥89 | [6][7] |
Experimental Protocols
1. Solid Phase Extraction (SPE) for Oseltamivir and Oseltamivir Carboxylate from Human Plasma
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Oseltamivir and its metabolite.[8]
-
Sample Pre-treatment: 200 µL of human plasma is used.
-
Internal Standard Spiking: Deuterated analogs of Oseltamivir (Oseltamivir-d5) and Oseltamivir Carboxylate are used as internal standards.
-
Extraction: The analytes and internal standards are extracted from the plasma using a solid-phase extraction procedure.
-
Elution: The analytes are eluted from the SPE cartridge.
-
Analysis: The eluate is directly analyzed by LC-MS/MS without drying and reconstitution steps.
2. Liquid-Liquid Extraction (LLE) for Oseltamivir from Human Plasma
This protocol is based on a rapid and easy-to-use LLE method.[6]
-
Sample Pre-treatment: A specific volume of human plasma is used.
-
Internal Standard Spiking: Venlafaxine is used as the internal standard.
-
Extraction Solvent: Ethyl acetate is used for the extraction.
-
pH Adjustment (if necessary): The pH of the aqueous phase may be adjusted to optimize partitioning.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: The organic layer is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for investigating low recovery of Oseltamivir-d3.
Caption: A flowchart for troubleshooting low Oseltamivir-d3 recovery.
Caption: A generalized workflow for sample extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oseltamivir-d3 Isotopic Crosstalk Assessment and Correction
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and correct for isotopic crosstalk when using Oseltamivir-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of Oseltamivir and Oseltamivir-d3 analysis?
A1: Isotopic crosstalk refers to the interference between the mass spectrometric signals of an analyte (Oseltamivir) and its stable isotope-labeled internal standard (SIL-IS), in this case, Oseltamivir-d3. This interference can occur in two directions:
-
Analyte to Internal Standard: The signal from the naturally occurring heavy isotopes of Oseltamivir (e.g., containing ¹³C) can overlap with the mass channel of Oseltamivir-d3.
-
Internal Standard to Analyte: The Oseltamivir-d3 internal standard may contain a small amount of unlabeled Oseltamivir as an impurity, which contributes to the analyte signal.
This phenomenon becomes more significant at high analyte concentrations relative to the internal standard.[1]
Q2: Why is it crucial to assess and correct for isotopic crosstalk?
A2: Undetected and uncorrected isotopic crosstalk can lead to inaccurate and unreliable quantitative results.[1] Specifically, it can cause:
-
Non-linear calibration curves: Especially at the upper limits of quantification.
-
Inaccurate measurement of analyte concentrations: The interference can artificially inflate or deflate the measured response of the internal standard, leading to biased results for the analyte.[1]
-
Poor assay precision and accuracy: Compromising the validity of pharmacokinetic and other quantitative studies.
Q3: What are the primary causes of isotopic crosstalk with Oseltamivir-d3?
A3: The two main sources of isotopic crosstalk are:
-
Natural Isotopic Abundance of Oseltamivir: Carbon, a primary element in Oseltamivir, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. In a molecule of Oseltamivir, there is a statistical probability that one or more ¹²C atoms are replaced by ¹³C atoms. This results in ions with a mass-to-charge ratio (m/z) that can overlap with the m/z of Oseltamivir-d3.
-
Isotopic Purity of Oseltamivir-d3: The synthesis of Oseltamivir-d3 is never 100% complete. This means the final product will contain a small percentage of unlabeled Oseltamivir and other isotopologues with fewer than three deuterium atoms.
Q4: How can I experimentally determine the contribution of Oseltamivir to the Oseltamivir-d3 signal?
A4: You can perform an experiment by analyzing a high concentration of a certified Oseltamivir standard solution (without any internal standard) and monitoring the signal in the MRM channel for Oseltamivir-d3. A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.
Q5: How do I assess the isotopic purity of my Oseltamivir-d3 internal standard?
A5: To assess the contribution of the Oseltamivir-d3 internal standard to the unlabeled Oseltamivir signal, you should analyze a solution containing only the Oseltamivir-d3 standard at the working concentration used in your assay. By monitoring the MRM channel for unlabeled Oseltamivir, you can measure any signal contribution from impurities in the internal standard. A detailed protocol is available in the "Experimental Protocols" section.
Q6: What are the formulas to calculate the percentage of isotopic crosstalk?
A6: The percentage of crosstalk can be calculated as follows:
-
From Analyte to Internal Standard (%Crosstalk A→IS):
This is determined from the analysis of a high-concentration analyte solution without the internal standard.
-
From Internal Standard to Analyte (%Crosstalk IS→A):
This is determined from the analysis of the internal standard solution alone.
Q7: How can I correct my quantitative data for isotopic crosstalk?
A7: Once you have determined the percentage of crosstalk, you can apply mathematical corrections to your measured peak areas. The corrected peak areas can then be used for calibration and quantification.
-
Corrected Analyte Area:
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * %Crosstalk IS→A / 100)
-
Corrected Internal Standard Area:
Corrected IS Area = Measured IS Area - (Measured Analyte Area * %Crosstalk A→IS / 100)
For more complex scenarios, a non-linear calibration function may be more appropriate to accurately model the relationship between the analyte and internal standard responses in the presence of crosstalk.[1]
Q8: What are the typical MRM transitions for Oseltamivir and Oseltamivir-d3?
A8: The selection of appropriate MRM transitions is critical for minimizing crosstalk. Based on available literature, common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Oseltamivir | 313.1 | 166.2 | [2] |
| Oseltamivir-d5 | 318.1 | 171.2 | [2] |
| Oseltamivir | 313.1 | 208.1 | [3] |
| Oseltamivir-d3 | 316.1 | 211.1 | [3] |
Note: While the user's query is for Oseltamivir-d3, the d5 variant is also commonly used. It is crucial to confirm the optimal transitions on your specific instrument. The fragmentation of Oseltamivir ([M+H]⁺ at m/z 313) can yield major product ions at m/z 166 and 208.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-linear calibration curve, especially at high concentrations | Significant isotopic crosstalk from the high concentration of Oseltamivir to the Oseltamivir-d3 internal standard. | - Assess the percentage of crosstalk and apply a mathematical correction. - Consider using a non-linear calibration model.[1] - Optimize chromatographic separation to resolve any interfering peaks. |
| Poor accuracy and precision of Quality Control (QC) samples | - Inconsistent isotopic crosstalk across the concentration range. - Isotopic instability of the Oseltamivir-d3 standard (deuterium exchange). | - Re-evaluate the crosstalk at different concentration levels. - Ensure the stability of the deuterated internal standard in the chosen solvent and storage conditions. - Consider using a ¹³C-labeled internal standard, which is generally more stable. |
| Significant signal in the Oseltamivir-d3 channel when analyzing a high concentration Oseltamivir standard | Natural isotopic abundance of Oseltamivir is causing interference. | - This confirms crosstalk from analyte to internal standard. Follow the assessment and correction protocols. - If correction is not feasible, investigate alternative MRM transitions for Oseltamivir-d3 that have less interference. |
| Signal detected in the Oseltamivir channel when analyzing the Oseltamivir-d3 working solution | The Oseltamivir-d3 internal standard contains unlabeled Oseltamivir as an impurity. | - Quantify the percentage of unlabeled analyte in the internal standard. - Apply a correction to the analyte response in all samples. - If the impurity level is too high, obtain a new batch of internal standard with higher isotopic purity. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution of Oseltamivir to Oseltamivir-d3 Signal
Objective: To quantify the percentage of signal from unlabeled Oseltamivir that is detected in the MRM channel of Oseltamivir-d3.
Methodology:
-
Prepare Oseltamivir Standard Solutions: Prepare a series of calibration standards of unlabeled Oseltamivir in the appropriate matrix (e.g., blank plasma) at concentrations spanning the analytical range of the assay. Do not add the Oseltamivir-d3 internal standard.
-
LC-MS/MS Analysis: Analyze these standards using the established LC-MS/MS method.
-
Data Acquisition: Monitor the MRM transitions for both Oseltamivir (e.g., 313.1 → 208.1) and Oseltamivir-d3 (e.g., 316.1 → 211.1).
-
Data Analysis:
-
For each concentration, integrate the peak area for both the Oseltamivir and any signal detected in the Oseltamivir-d3 channel.
-
Calculate the response ratio of the Oseltamivir-d3 signal to the Oseltamivir signal at the highest concentration.
-
Use the formula for %Crosstalk A→IS provided in the FAQs.
-
Protocol 2: Assessment of Isotopic Purity of Oseltamivir-d3 Internal Standard
Objective: To determine the percentage of unlabeled Oseltamivir present as an impurity in the Oseltamivir-d3 internal standard.
Methodology:
-
Prepare Internal Standard Solution: Prepare a solution of the Oseltamivir-d3 internal standard in the assay solvent at the working concentration used for sample analysis.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Monitor the MRM transitions for both Oseltamivir (e.g., 313.1 → 208.1) and Oseltamivir-d3 (e.g., 316.1 → 211.1).
-
Data Analysis:
-
Integrate the peak area for the Oseltamivir-d3 and any signal detected in the Oseltamivir channel.
-
Calculate the percentage of the unlabeled analyte signal relative to the internal standard signal using the formula for %Crosstalk IS→A provided in the FAQs.
-
Data Presentation
Table 1: Example Data for Crosstalk Assessment from Oseltamivir to Oseltamivir-d3
| Oseltamivir Concentration (ng/mL) | Oseltamivir Peak Area | Peak Area in Oseltamivir-d3 Channel | % Crosstalk (A→IS) |
| 1000 | 5,000,000 | 25,000 | 0.5% |
| 500 | 2,500,000 | 12,500 | 0.5% |
| 100 | 500,000 | 2,500 | 0.5% |
| 10 | 50,000 | 250 | 0.5% |
Table 2: Example Data for Crosstalk Assessment from Oseltamivir-d3 to Oseltamivir
| Sample | Oseltamivir-d3 Peak Area | Peak Area in Oseltamivir Channel | % Crosstalk (IS→A) |
| Oseltamivir-d3 Working Solution | 2,000,000 | 4,000 | 0.2% |
Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Oseltamivir-d3 Autosampler Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Oseltamivir-d3 in an autosampler after extraction.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Oseltamivir-d3 in the autosampler after extraction?
A1: While specific stability studies for Oseltamivir-d3 are not extensively published, the stability of the non-deuterated Oseltamivir is well-documented and serves as a reliable indicator. Extracted samples of Oseltamivir have been shown to be stable in the autosampler for at least 24 hours when maintained at 15°C.[1][2] It is a widely accepted bioanalytical practice to assume that a stable-isotope labeled internal standard, such as Oseltamivir-d3, exhibits comparable stability to its unlabeled counterpart.
Q2: At what temperature should I maintain the autosampler for optimal stability of Oseltamivir-d3?
A2: It is recommended to maintain the autosampler at a refrigerated temperature. Studies demonstrating the stability of Oseltamivir in processed samples have utilized temperatures of 5°C and 15°C.[1][3] Maintaining a consistent, cool temperature is crucial for preventing potential degradation over the course of an analytical run.
Q3: Can I leave my extracted samples in the autosampler over a weekend?
A3: Based on available data, leaving extracted samples in the autosampler for extended periods, such as over a weekend, is not recommended without specific long-term stability data for your exact conditions. The validated stability for Oseltamivir in a processed matrix is typically around 24 hours.[1][2] For longer durations, it is advisable to store the samples at -20°C or -70°C and re-thaw them before analysis.[3]
Q4: Why is it assumed that Oseltamivir-d3 has similar stability to Oseltamivir?
A4: Oseltamivir-d3 is a stable-isotope labeled internal standard of Oseltamivir. The deuterium atoms replace hydrogen atoms, resulting in a molecule with nearly identical physicochemical properties to Oseltamivir. This structural similarity means they behave almost identically during extraction, chromatography, and in terms of their chemical stability under the same conditions. Regulatory guidance on bioanalytical method validation supports the use of stable isotope-labeled internal standards for their ability to track the analyte throughout the analytical process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Drifting Internal Standard (Oseltamivir-d3) Response | Degradation in Autosampler: The processed samples may be degrading over the course of the analytical run due to extended time or elevated temperature in the autosampler. | 1. Ensure the autosampler is maintaining the set temperature (e.g., 5°C or 15°C). 2. Limit the analytical run time to within the validated stability window (e.g., 24 hours). 3. If the run is long, consider re-injecting freshly prepared quality control (QC) samples to monitor for degradation. |
| Inconsistent Oseltamivir-d3 Area Counts | Evaporation of Solvent: If using 96-well plates without proper sealing, solvent evaporation can occur, concentrating the sample and leading to inconsistent results. | 1. Use high-quality sealing mats or cap strips for your sample plates or vials. 2. Minimize the time the plates are left unsealed in the autosampler. |
| Loss of Signal for both Oseltamivir and Oseltamivir-d3 | Adsorption to Sample Vials/Plates: Both the analyte and internal standard may be adsorbing to the surface of the sample containers. | 1. Consider using polypropylene or silanized glass vials/plates to minimize adsorption. 2. Ensure the final extraction solvent is appropriate to keep both compounds fully dissolved. |
Quantitative Data Summary
The following table summarizes the reported stability of Oseltamivir in the autosampler after extraction from various studies. This data can be used as a proxy for the expected stability of Oseltamivir-d3.
| Analyte | Autosampler Temperature | Duration | Stability Assessment | Reference |
| Oseltamivir | 15°C | 24 hours | Within acceptable limits of accuracy and precision. | [1][2] |
| Oseltamivir | 5°C | Not explicitly stated, but used in the analytical method. | The method was successfully validated, implying stability throughout the analytical run. | [3] |
Experimental Protocols
Representative Sample Extraction Protocol (Solid Phase Extraction - SPE)
This protocol is a generalized representation based on common methodologies for Oseltamivir analysis.[3]
-
Sample Pre-treatment: To 200 µL of human plasma, add the working solution of Oseltamivir-d3 (internal standard). Vortex for 30 seconds.
-
Protein Precipitation: Add 400 µL of an appropriate protein precipitating agent (e.g., acetonitrile or trichloroacetic acid). Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Solid Phase Extraction:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Final Sample Preparation: The eluate is directly transferred to an autosampler vial or well for injection into the LC-MS/MS system.
Typical LC-MS/MS Analytical Conditions
The following are representative parameters for the analysis of Oseltamivir and Oseltamivir-d3.
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile). A common composition is 30:70 (v/v) aqueous:organic.[3]
-
Flow Rate: 1.0 mL/min (with a split to the mass spectrometer, e.g., 300 µL/min).[3]
-
Column Temperature: 40°C.[3]
-
Autosampler Temperature: 5°C.[3]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Oseltamivir: Specific precursor and product ions would be monitored.
-
Oseltamivir-d3: The precursor ion will be shifted by +3 Da compared to Oseltamivir, with a corresponding shift in the product ion if the deuterium label is on the fragmented portion.
-
Visualizations
Caption: Workflow for assessing the autosampler stability of Oseltamivir-d3.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
Optimizing mobile phase for baseline separation of oseltamivir isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for baseline separation of oseltamivir isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating oseltamivir isomers?
A1: Oseltamivir has three chiral centers, resulting in a total of eight stereoisomers.[1][2][3][4][5] The primary challenges in their separation include:
-
Co-elution: The structural similarity of the isomers makes it difficult to achieve baseline separation.
-
Phosphate Interference: Oseltamivir is often formulated as a phosphate salt. The phosphate can interfere with the chromatography, leading to poor peak shape and column clogging.[1][4][6]
-
Peak Tailing: Achieving symmetrical peaks can be challenging, impacting resolution and accurate quantification.
Q2: What are the recommended starting conditions for chiral separation of oseltamivir's enantiomeric impurity?
A2: A robust method for separating the (3S, 4S, 5R) enantiomeric impurity from the active (3R, 4R, 5S) oseltamivir is a normal-phase chiral HPLC method.[1][4][6] Ideal separation has been achieved with a mobile phase consisting of n-hexane, methanol, isopropyl alcohol, and diethylamine in a ratio of 85:10:5:0.2 (v/v/v/v) on a Chiralpak IC column.[1][4][6]
Q3: Can I use reversed-phase HPLC for oseltamivir analysis?
A3: Yes, reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of oseltamivir, particularly for quantification in pharmaceutical dosage forms and for stability studies. However, achieving baseline separation of all isomers, especially enantiomers, on a standard C18 or C8 column is challenging and may not be possible.[1] For achiral separations, a mobile phase of methanol and water (75:25 v/v) on a C18 column has been successfully used.
Q4: My peaks are broad and tailing. What should I do?
A4: Broad and tailing peaks can be caused by several factors. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for oseltamivir. For reversed-phase methods, using a buffer can help maintain a consistent pH and improve peak shape. A phosphate buffer at pH 5 has been used successfully.[7]
-
Additive Modifier: In normal-phase chiral chromatography, the addition of a small amount of an amine, such as diethylamine, can significantly improve peak shape by reducing interactions with residual silanol groups on the stationary phase.[1]
-
Column Health: The column may be contaminated or degraded. Flushing the column or replacing it may be necessary. The presence of phosphate from the oseltamivir phosphate salt can cause column clogging; a sample preparation step to remove phosphate is recommended.[1][4][6]
Q5: I am not getting any separation between the isomers. What can I try?
A5: If you are not achieving separation, consider the following:
-
Column Selection: For enantiomeric separation, a chiral stationary phase (CSP) is essential. A Chiralpak IC column, which has a cellulose tris(3,5-dichlorophenylcarbamate) selector, has proven effective.[1] Standard C18 or C8 columns are unlikely to resolve enantiomers.[1]
-
Mobile Phase Composition: The ratio of organic modifiers in your mobile phase is critical. Systematically vary the proportions of solvents like methanol, acetonitrile, and isopropanol. In normal-phase chromatography, even small changes in the alcohol content can significantly impact selectivity.
-
Flow Rate: Optimizing the flow rate can improve resolution. A lower flow rate generally provides better separation but increases analysis time. A flow rate of 0.6 mL/min has been used for chiral separation.[1][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase composition. | For chiral separation, use a normal-phase mobile phase such as n-hexane, methanol, isopropyl alcohol, and diethylamine (85:10:5:0.2 v/v/v/v).[1][4][6] For reversed-phase, adjust the ratio of organic solvent (methanol or acetonitrile) to aqueous buffer. |
| Incorrect column. | For enantiomeric separation, a chiral column like Chiralpak IC is necessary.[1] | |
| Flow rate is too high. | Decrease the flow rate to enhance separation efficiency. A rate of 0.6 mL/min has been shown to be effective for chiral separations.[1][4][6] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase. For normal-phase, a small amount of diethylamine (e.g., 0.2%) can improve peak symmetry.[1] For reversed-phase, ensure the mobile phase pH is controlled with a suitable buffer. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| No Peaks or Very Small Peaks | Incorrect detection wavelength. | The UV detection wavelength for oseltamivir is typically around 225 nm.[1][4][6] |
| Sample degradation. | Ensure proper sample handling and storage. Oseltamivir can degrade, especially in aqueous solutions at certain pH values.[8] | |
| Column Clogging/High Backpressure | Precipitation of phosphate from the sample. | Implement a sample preparation step to remove phosphate. A solvent extraction method has been proven effective.[1][4][6] |
| Particulate matter in the sample or mobile phase. | Filter all samples and mobile phases before use. |
Quantitative Data Summary
Table 1: Chiral Separation of Oseltamivir Enantiomers
| Parameter | Value | Reference |
| Resolution (Rs) | > 3.0 | [1][4][6] |
| Retention Time (Enantiomeric Impurity) | 13.2 min | [1][4] |
| Linearity Range | 0.035–0.300% w/w | [1][6] |
| Limit of Detection (LOD) | 0.005% w/w | [1][6] |
| Limit of Quantification (LOQ) | 0.035% w/w | [1][6] |
Table 2: Reversed-Phase HPLC for Oseltamivir Quantification
| Mobile Phase | Column | Retention Time | Reference |
| Methanol:Water (75:25 v/v) | Phenomenex Luna C18 (4.6 x 250mm, 5µm) | 2.7 ± 0.02 min | |
| Methanol:0.02 M Phosphate Buffer, pH 5 (50:50 v/v) | Purospher STAR® RP-18e | < 6 min | [7] |
Experimental Protocols
Protocol 1: Chiral Separation of Oseltamivir Enantiomers
This protocol is for the separation and quantification of the (3S, 4S, 5R) enantiomeric impurity in oseltamivir phosphate.[1][4][6]
-
Sample Preparation (Phosphate Removal):
-
Accurately weigh the oseltamivir phosphate sample.
-
Perform a solvent extraction to remove the phosphate salt. This prevents column clogging and improves method robustness.[1] A detailed procedure involves dissolving the sample in a biphasic system (e.g., dichloromethane and aqueous NaOH with sodium chloride) and collecting the organic layer containing the oseltamivir free base.[1]
-
-
Chromatographic Conditions:
-
Column: Chiralpak IC (150 x 4.6 mm, 3 µm)
-
Mobile Phase: n-hexane:methanol:isopropyl alcohol:diethylamine (85:10:5:0.2 v/v/v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
UV Detection: 225 nm
-
Protocol 2: RP-HPLC for Oseltamivir Quantification in Pharmaceutical Dosage Forms
This protocol is for the quantitative estimation of oseltamivir in bulk drug and pharmaceutical dosage forms.
-
Standard Solution Preparation:
-
Accurately weigh and transfer 10 mg of oseltamivir working standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate to dissolve, and then make up the volume to the mark with methanol.
-
Further dilute to the desired concentration with the mobile phase.
-
-
Sample Preparation:
-
For capsules, weigh the contents, and prepare a stock solution of equivalent concentration to the standard solution in methanol.
-
Filter the sample solution before injection.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (4.6 x 250mm, 5µm)
-
Mobile Phase: Water:Methanol (25:75 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
UV Detection: 223 nm
-
Visualizations
Caption: Workflow for Chiral Separation of Oseltamivir Isomers.
Caption: Troubleshooting Logic for Oseltamivir Isomer Separation.
References
- 1. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.chem960.com [m.chem960.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in MRM channel for Oseltamivir-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background noise in the Multiple Reaction Monitoring (MRM) channel for Oseltamivir-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in an LC-MS/MS analysis for Oseltamivir-d3?
High background noise can originate from various sources, broadly categorized as solvent or mobile phase contamination, issues with the LC system, contamination from the sample preparation process, or problems within the mass spectrometer itself. It is also possible to observe noise from chemical interference in the low mass range.[1] A systematic approach is crucial to identify and eliminate the source of the noise.
Q2: How can I determine if the background noise is from my LC system or the mass spectrometer?
A common diagnostic method is to divert the LC flow away from the mass spectrometer and infuse a clean solution (e.g., the mobile phase) directly into the MS. If the background noise persists, the issue likely originates from the mass spectrometer (e.g., a contaminated ion source). If the noise disappears, the source is likely the LC system, including the solvents, tubing, or column.[2]
Q3: Could my sample preparation method be the source of the high background?
Absolutely. Inadequate sample cleanup is a primary cause of high background and matrix effects. For complex matrices like plasma, a simple protein precipitation (PP) might be insufficient, leading to inconsistent recovery and high background.[3] Solid Phase Extraction (SPE) is often recommended to remove plasma proteins and other interfering substances, resulting in cleaner extracts.[3][4]
Q4: What role does the internal standard (Oseltamivir-d3) play in managing background noise?
A deuterated internal standard like Oseltamivir-d3 is crucial for accurate quantification. It co-elutes with the analyte and experiences similar ionization suppression or enhancement effects from the matrix. While it doesn't reduce the absolute background noise, it helps to normalize the analyte signal, correcting for signal variability caused by matrix effects and improving precision and accuracy.[3][5]
Troubleshooting Guides
Guide 1: Systematic Approach to High Background Noise
High background noise can obscure the analyte signal, particularly at the lower limit of quantitation (LLOQ). Follow this systematic workflow to diagnose and resolve the issue.
Caption: A workflow for troubleshooting high background noise.
Guide 2: Mitigating Matrix Effects
Matrix effects, caused by co-eluting endogenous components from the sample matrix, can suppress or enhance the ionization of Oseltamivir and its internal standard, leading to inaccurate results.
-
Assessment: The presence of matrix effects can be qualitatively assessed by post-column infusion of the analyte while injecting an extracted blank plasma sample.[3] A dip or rise in the baseline signal at the retention time of interest indicates ion suppression or enhancement.
-
Quantification: To quantify the effect, compare the peak area of an analyte spiked into an extracted blank matrix (post-extraction spike) with the peak area of the analyte in a neat solution at the same concentration.[3]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous extraction method, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[3][4]
-
Optimize Chromatography: Adjust the mobile phase gradient or use a different column to achieve better separation of the analyte from matrix components.
-
Use a Stable Isotope Labeled Internal Standard: Oseltamivir-d3 is an appropriate choice as it co-elutes and experiences similar matrix effects to the unlabeled analyte, allowing for reliable correction.[3][5]
-
Quantitative Data Summary
The following tables summarize typical parameters used in published LC-MS/MS methods for Oseltamivir analysis. These can serve as a starting point for method development and troubleshooting.
Table 1: Example LC-MS/MS Parameters for Oseltamivir Analysis
| Parameter | Setting | Reference |
| LC Column | Symmetry C18 (100 mm × 4.6 mm, 5 µm) | [3] |
| Mobile Phase | 10 mM Ammonium Formate and Acetonitrile (30:70, v/v) | [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][6] |
| MRM Transition (Oseltamivir) | m/z 313.1 → 166.2 | [3][7] |
| MRM Transition (IS - Oseltamivir-d5)* | m/z 318.1 → 171.2 | [3][7] |
| Linearity Range | 0.5–200 ng/mL | [3] |
| LLOQ | 0.30 - 0.5 ng/mL | [3][8] |
*Note: Oseltamivir-d5 is cited; the transition for Oseltamivir-d3 would be similar but with a precursor ion of approximately m/z 316.1.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery (Oseltamivir) | Pros | Cons | Reference |
| Protein Precipitation (PP) | Inconsistent at low concentrations | Fast, simple | Dirty extracts, high matrix effects | [3] |
| Solid Phase Extraction (SPE) | ~94.4% | Clean extracts, reduced matrix effects | More complex, time-consuming | [3][4] |
| Liquid-Liquid Extraction (LLE) | ≥89% | Good cleanup, cost-effective | Requires solvent optimization, can be labor-intensive | [8] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Oseltamivir from Human Plasma
This protocol is adapted from established methods and is designed to provide a clean extract for LC-MS/MS analysis.[3]
Caption: Workflow for Solid Phase Extraction (SPE).
Methodology:
-
Conditioning: Condition a divinylbenzene-hydrophilic polymer (DVB-LP) SPE cartridge (30 mg, 1 cc) by passing 1 mL of methanol.[4]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard (Oseltamivir-d3) and vortex. Add 500 µL of 1.0% formic acid in water and vortex again.[4]
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with an appropriate solvent. One study successfully used a dichlorvos solution to achieve reproducible and quantitative recovery without requiring drying and reconstitution steps.[3]
-
Analysis: Inject the eluate directly into the LC-MS/MS system for analysis.
Protocol 2: Assessment of Internal Standard-Normalized Matrix Factor
This protocol allows for the quantitative evaluation of matrix effects.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Oseltamivir and Oseltamivir-d3 in the mobile phase at a known concentration (e.g., MQC level).
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma using the SPE protocol above. Spike the final eluate with Oseltamivir and Oseltamivir-d3 to the same concentration as Set A.
-
Set C (Aqueous Standard): This is the standard in a pure solvent.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS and record the peak areas for both the analyte (Oseltamivir) and the internal standard (Oseltamivir-d3).
-
Calculate Matrix Factor: The internal standard-normalized matrix factor is calculated using the following formula:
-
Matrix Factor = (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Mean Peak Area of Analyte in Set A / Mean Peak Area of IS in Set A)
-
-
Interpretation: A matrix factor of 1.0 indicates no matrix effect. A value > 1.0 suggests ion enhancement, while a value < 1.0 indicates ion suppression. The precision (%CV) of the matrix factor across the different lots of plasma should be ≤15%.
References
- 1. waters.com [waters.com]
- 2. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Performance Comparison of Oseltamivir Assays Utilizing Oseltamivir-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of oseltamivir, the robust and accurate quantification of the drug in biological matrices is paramount. The use of a stable isotope-labeled internal standard, such as Oseltamivir-d3, is a widely accepted practice to ensure the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the linearity, accuracy, and precision of various published oseltamivir assays that employ Oseltamivir-d3 or other deuterated analogs as internal standards.
Quantitative Performance Data
The following tables summarize the key validation parameters from different studies, offering a clear comparison of their performance.
Table 1: Linearity of Oseltamivir Assays
| Study / Method | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Method A[1][2] | 0.34 - 1000 | > 0.99 |
| Method B[3][4] | 0.5 - 200 | ≥ 0.9976 |
| Method C[5][6] | 0.52 - 207.00 | Not explicitly stated |
| Method D[7][8] | 0.3 - 200 | 0.9937 |
| Method E[9] | 2.08 - 241.12 | High (not specified) |
Table 2: Accuracy of Oseltamivir Assays
| Study / Method | Concentration Levels | Accuracy (% Recovery / % Bias) |
| Method A[1][2] | QC samples | 95 - 110% |
| Method B[3] | Not specified | Mean recovery of 94.4% |
| Method C[5][6] | All concentration levels | 91 - 102% |
| Method D[7][8] | Within- and between-run | 97 - 105% |
Table 3: Precision of Oseltamivir Assays
| Study / Method | Precision Type | Precision (%RSD / %CV) |
| Method A[1][2] | Within-run and Between-run | 2.2 - 11.0% |
| Method B[3] | System suitability | 0.81 - 1.98% (for area response) |
| Method C[5][6] | All concentration levels | 0.9 - 13.7% |
| Method D[7][8] | Within- and between-run | < 10% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing assay performance. Below are representative experimental protocols derived from the reviewed studies.
Sample Preparation
-
Protein Precipitation (Method A) [1][2]
-
To 30 µL of a plasma sample, add 100 µL of methanol containing Oseltamivir-d3 as the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system for analysis.
-
-
Solid-Phase Extraction (SPE) (Method B) [3]
-
To 200 µL of a plasma sample, add the internal standard solution (Oseltamivir-d5).
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard from the cartridge.
-
Inject the eluate into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
Method A [1]
-
LC Column: Not explicitly stated in the abstract.
-
Mobile Phase: A gradient of methanol and water with 2.5 mM formic acid.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.
-
MRM Transitions:
-
Oseltamivir: m/z 313.4 → 225.1
-
Oseltamivir-d3: m/z 316.4 → 228.0
-
-
-
Method B [3]
-
LC Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v).
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of oseltamivir in plasma using Oseltamivir-d3 as an internal standard.
Caption: A generalized workflow for oseltamivir quantification in plasma using LC-MS/MS.
References
- 1. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 8. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
A Head-to-Head Comparison: Oseltamivir-d3 vs. Oseltamivir-d5 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oseltamivir, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used deuterated analogs, Oseltamivir-d3 and Oseltamivir-d5, based on published experimental data.
Performance Data at a Glance
The following tables summarize the key performance parameters of LC-MS/MS methods utilizing Oseltamivir-d3 and Oseltamivir-d5 as internal standards. These metrics are crucial for assessing the reliability and robustness of an analytical method.
Table 1: Performance Characteristics of an LC-MS/MS Method Using Oseltamivir-d5 as an Internal Standard [1]
| Parameter | Oseltamivir | Oseltamivir Carboxylate |
| Linearity Range (ng/mL) | 0.5 - 200 | 2.0 - 800 |
| Correlation Coefficient (r²) | ≥ 0.9976 | ≥ 0.9976 |
| Mean Extraction Recovery (%) | 94.4 | 92.7 |
| Precision (% CV) | Intra-day: ≤ 15, Inter-day: ≤ 15 | Intra-day: ≤ 15, Inter-day: ≤ 15 |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
Table 2: Performance Characteristics of an LC-MS/MS Method Using Oseltamivir-d3 as an Internal Standard [2]
| Parameter | Oseltamivir | Oseltamivir Carboxylate |
| Linearity Range (ng/mL) | 0.34 - 1000 | 0.34 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Precision (% CV) | Within-run: 2.2 - 11.0, Between-run: 1.8 - 9.9 | Within-run: 2.2 - 11.0, Between-run: 1.8 - 9.9 |
| Accuracy (% of Nominal) | Within-run: 95 - 104, Between-run: 96 - 110 | Within-run: 95 - 104, Between-run: 96 - 110 |
Delving into the Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are the experimental protocols for the key studies cited.
Experimental Protocol Using Oseltamivir-d5
This method was developed for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma.[1]
1. Sample Preparation:
-
Solid Phase Extraction (SPE) was employed to extract the analytes and the internal standard from 200 μL of human plasma.
-
The extraction cartridges were Orochem DVB-LP (30 mg, 1 cc).
-
Cartridges were preconditioned with 1 mL of methanol followed by 1 mL of water.
-
After loading the plasma sample (pre-treated with formic acid), the cartridges were washed twice with 1% formic acid in water.
-
Elution was performed with 1 mL of methanol.
2. Liquid Chromatography:
-
Column: Symmetry C18 (100 mm × 4.6 mm, 5 μm)
-
Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 μL
-
Run Time: 2.0 min
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions:
Experimental Protocol Using Oseltamivir-d3
This method was developed for the quantification of oseltamivir and oseltamivir carboxylate in human plasma, demonstrating high sensitivity.[2]
1. Sample Preparation:
-
Protein precipitation was used for sample clean-up.
-
To 30 µL of plasma, 100 µL of methanol containing the internal standards (Oseltamivir-d3 and Oseltamivir Carboxylate-d3) was added.
-
The mixture was vortexed and then centrifuged at 16,000 × g for 8.0 minutes.
-
10 µL of the supernatant was injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Not explicitly stated in the provided abstract, but a fast LC gradient was mentioned.
-
Mobile Phase: A gradient of methanol and water with a very low concentration of a mobile phase modifier.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: 10 μL
-
Run Time: A fast gradient was employed, resulting in peak widths of 6-9 seconds.
3. Mass Spectrometry:
-
Instrument: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS).
-
Ionization Mode: Electrospray ionization (ESI).
-
MRM Transitions:
-
Oseltamivir: m/z 313.4 → 225.1
-
Oseltamivir-d3: An alternative precursor-product ion pair was used to avoid interference, but the specific m/z values were not detailed in the abstract.
-
Oseltamivir Carboxylate: Not explicitly stated.
-
Oseltamivir Carboxylate-d3: Not explicitly stated.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Discussion and Conclusion
Both Oseltamivir-d3 and Oseltamivir-d5 have been successfully employed as internal standards in robust and sensitive LC-MS/MS methods for the quantification of oseltamivir and its active metabolite.
The method utilizing Oseltamivir-d5 demonstrates excellent recovery and well-defined linearity over a clinically relevant concentration range. The use of solid-phase extraction for sample cleanup is a well-established and effective technique for reducing matrix effects.
The method employing Oseltamivir-d3 showcases exceptional sensitivity, with a lower limit of quantification that is notably low. The simplified protein precipitation sample preparation method is advantageous for high-throughput analysis.
Stability of Deuterium Labels: A critical consideration for any deuterated internal standard is the stability of the deuterium labels against back-exchange.
-
Oseltamivir-d3 is deuterated on the acetyl group (-C(O)CD3).[3] These methyl deuterons are on a carbon atom and are not readily exchangeable under typical bioanalytical conditions.
-
Oseltamivir-d5 is deuterated on the ethyl ester group (-COOCH2CD3).[4] These deuterons are also on carbon atoms and are considered stable against back-exchange.
Based on the available data, both Oseltamivir-d3 and Oseltamivir-d5 are suitable internal standards for the bioanalysis of oseltamivir. The choice between the two may depend on the specific requirements of the assay:
-
For assays requiring a well-established, robust method with comprehensive validation data, the protocol using Oseltamivir-d5 provides a strong foundation.
-
For applications demanding high sensitivity and a rapid, high-throughput sample preparation workflow, the method utilizing Oseltamivir-d3 presents a compelling option.
Ultimately, the selection of the internal standard should be guided by a thorough in-house validation that confirms its performance characteristics within the specific analytical method and laboratory conditions. Both deuterated analogs, when properly implemented, can contribute to the generation of high-quality, reliable data in pharmacokinetic and other quantitative studies of oseltamivir.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oseltamivir-d3 | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oseltamivir-d5 (phosphate) | C16H31N2O8P | CID 76973242 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Oseltamivir Bioanalytical Methods
For researchers, scientists, and professionals in drug development, ensuring the reproducibility and consistency of bioanalytical methods across different laboratories is paramount. This guide provides a comprehensive comparison and framework for the cross-validation of a bioanalytical method for oseltamivir, the active component in many antiviral medications. The following sections detail the experimental protocols, present comparative performance data, and illustrate the logical workflow for such a study.
Experimental Protocols
A robust cross-validation study begins with a clearly defined and harmonized experimental protocol to be followed by all participating laboratories. The following protocol for the analysis of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3][4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
To a 200 µL aliquot of human plasma, add 50 µL of an internal standard solution (containing deuterated analogs of oseltamivir and oseltamivir carboxylate).
-
Vortex the sample for 15 seconds.
-
Add 500 µL of 1% formic acid in water and vortex for another 15 seconds.
-
Centrifuge the samples at approximately 3200 x g for 2 minutes at 10°C.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis® HLB or Orochem DVB-LP).[2][3]
-
Wash the cartridge twice with 1% formic acid in water.
-
Elute the analytes and internal standards with an appropriate organic solvent mixture (e.g., 0.2 mL of dichlorvos solution (0.1 mg/mL in acetonitrile): water (70:30, v/v)).[2]
-
Transfer the eluate to an autosampler vial for analysis.
2. Liquid Chromatography
-
Chromatographic Column: A C18 column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm or Zorbax SB-C18, 50 x 4.6mm, 3.5µm) is commonly used.[2][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous component like 10 mM ammonium formate or 0.1% formic acid.[2][3] The composition can be isocratic (e.g., 70:30 acetonitrile:10 mM ammonium formate) or a gradient.[2]
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally maintained.[5][6]
-
Injection Volume: A small volume, typically 10 µL, is injected into the LC system.[2]
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[3]
-
Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect and quantify oseltamivir, oseltamivir carboxylate, and their respective internal standards.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics of a validated oseltamivir bioanalytical method. For the purpose of this guide, "Lab A" and "Lab B" represent two independent laboratories performing the cross-validation. The data is a composite of what is achievable based on published literature.[1][2][4][5][7][8]
Table 1: Calibration Curve and Sensitivity
| Parameter | Analyte | Lab A | Lab B |
| Linearity Range (ng/mL) | Oseltamivir | 0.5 - 200 | 0.5 - 200 |
| Oseltamivir Carboxylate | 2.0 - 800 | 2.0 - 800 | |
| Correlation Coefficient (r²) | Oseltamivir | > 0.99 | > 0.99 |
| Oseltamivir Carboxylate | > 0.99 | > 0.99 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Oseltamivir | 0.5 | 0.5 |
| Oseltamivir Carboxylate | 2.0 | 2.0 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Lab A (Precision, %RSD) | Lab B (Precision, %RSD) | Lab A (Accuracy, %Bias) | Lab B (Accuracy, %Bias) |
| Oseltamivir | LLOQ QC | < 12% | < 12% | ± 15% | ± 15% |
| Low QC | < 10% | < 10% | ± 15% | ± 15% | |
| Medium QC | < 10% | < 10% | ± 15% | ± 15% | |
| High QC | < 10% | < 10% | ± 15% | ± 15% | |
| Oseltamivir Carboxylate | LLOQ QC | < 12% | < 12% | ± 15% | ± 15% |
| Low QC | < 10% | < 10% | ± 15% | ± 15% | |
| Medium QC | < 10% | < 10% | ± 15% | ± 15% | |
| High QC | < 10% | < 10% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Analyte | Lab A | Lab B |
| Mean Extraction Recovery (%) | Oseltamivir | ~94% | ~94% |
| Oseltamivir Carboxylate | ~93% | ~93% | |
| Matrix Effect | Oseltamivir | No significant effect | No significant effect |
| Oseltamivir Carboxylate | No significant effect | No significant effect |
Mandatory Visualization: The Cross-Validation Workflow
The following diagram illustrates the key stages of an inter-laboratory cross-validation study for a bioanalytical method.
Caption: Workflow for inter-laboratory cross-validation of a bioanalytical method.
References
- 1. Development and validation of a liquid chromatographic-tandem mass spectrometric method for determination of oseltamivir and its metabolite oseltamivir carboxylate in plasma, saliva and urine. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 4. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Oseltamivir in Plasma: A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in a biological matrix is a critical prerequisite for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of methods for assessing the stability of oseltamivir in human plasma, with a focus on the use of the deuterated internal standard Oseltamivir-d3 and other alternative analytical approaches.
Oseltamivir, an ethyl ester prodrug, is susceptible to in vitro hydrolysis to its active metabolite, oseltamivir carboxylate, by plasma esterases.[1] This underscores the importance of robust analytical methods and well-defined stability testing protocols to ensure the integrity of clinical samples. This guide summarizes key stability data from published studies and details the experimental protocols used, offering a valuable resource for selecting and implementing appropriate bioanalytical strategies.
Comparative Stability Data of Oseltamivir in Human Plasma
The stability of oseltamivir in plasma has been evaluated under various storage conditions, including short-term bench-top, long-term frozen storage, and multiple freeze-thaw cycles. The following tables summarize the findings from several studies, highlighting the different analytical methods and internal standards employed.
| Stability Condition | Oseltamivir Concentration | Duration | Temperature | % Recovery / Stability | Internal Standard | Analytical Method | Citation |
| Short-Term (Bench-Top) Stability | Quality Control Samples (Low and High) | 4 hours | Room Temperature | Stable | Venlafaxine | HPLC-MS/MS | [2][3] |
| Short-Term (Bench-Top) Stability | Quality Control Samples | 24 hours | 2-8 °C | Stable | Deuterated Oseltamivir | LC-MS/MS | [4][5] |
| Long-Term Stability | Quality Control Samples (Low and High) | 31 days | -80 °C | Stable | Venlafaxine | HPLC-MS/MS | [2][3] |
| Freeze-Thaw Stability | Quality Control Samples (Low and High) | 3 cycles | -80 °C to Room Temperature | Stable | Venlafaxine | HPLC-MS/MS | [2][3] |
| Autosampler Stability | Processed Samples | 24 hours | 15 °C | Stable | Venlafaxine | HPLC-MS/MS | [2][3] |
| Stability Condition | Oseltamivir Concentration | Duration | Temperature | % Recovery / Stability | Internal Standard | Analytical Method | Citation |
| Short-Term (Bench-Top) Stability | 300 and 1000 ng/mL | 2 hours | Room Temperature | 86.72% - 106.23% | Daclatasvir | UPLC-PDA | [6] |
| Long-Term Stability | 300 and 1000 ng/mL | 1 week | Freezer (-15 to -28°C) | 86.72% - 106.23% | Daclatasvir | UPLC-PDA | [6] |
| Freeze-Thaw Stability | 300 and 1000 ng/mL | Not Specified | Not Specified | 86.72% - 106.23% | Daclatasvir | UPLC-PDA | [6] |
Comparison of Internal Standards
The choice of internal standard is crucial for the accuracy and precision of a bioanalytical method. Deuterated internal standards, such as Oseltamivir-d3, are often considered the gold standard as their physicochemical properties are very similar to the analyte, leading to better compensation for matrix effects and variability in extraction and ionization.
| Internal Standard | Advantages | Disadvantages |
| Oseltamivir-d3 / Oseltamivir-d5 | - Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability.[7][8][9] - Similar ionization efficiency to the analyte. | - May not be readily available commercially. - Higher cost compared to non-isotopically labeled standards. |
| Venlafaxine | - Commercially available and cost-effective.[2][3] - Shown to provide good accuracy and precision in validated methods.[2][3] | - Different chemical structure and chromatographic behavior than oseltamivir, which may not fully compensate for matrix effects. |
| Ambroxol | - Commercially available. | - Significant differences in chemical properties compared to oseltamivir, potentially leading to inadequate correction for analytical variability.[3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating stability studies. Below are representative protocols for sample preparation and analysis.
Protocol 1: Oseltamivir Analysis using Oseltamivir-d3 Internal Standard and LC-MS/MS
This protocol is based on methodologies that utilize a deuterated internal standard for accurate quantification.[4][7]
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant with an esterase inhibitor (e.g., sodium fluoride).[4][10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: To a 30 µL plasma sample, add 100 µL of methanol containing Oseltamivir-d3 (internal standard) at a concentration of 100 ng/mL.[7]
-
Centrifugation: Vortex the mixture and then centrifuge at 16,000 x g for 8 minutes.[7]
-
LC-MS/MS Analysis: Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM).
Protocol 2: Oseltamivir Analysis using a Non-Deuterated Internal Standard (Venlafaxine) and HPLC-MS/MS
This protocol outlines a method using a readily available, non-isotopically labeled internal standard.[2][3]
-
Sample Collection: Collect whole blood in tubes containing sodium fluoride and potassium oxalate as an anticoagulant and esterase inhibitor.[3]
-
Plasma Preparation: Separate plasma by centrifugation.
-
Liquid-Liquid Extraction:
-
To a plasma sample, add the internal standard solution (venlafaxine).
-
Add ethyl acetate and vortex to extract the analyte and internal standard.[2][3]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions: Similar to Protocol 1, with optimization for the specific analytes and internal standard.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for oseltamivir stability testing and the logical relationship between key experimental components.
References
- 1. Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo stability of oseltamivir within a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis in Oseltamivir Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies and the application of incurred sample reanalysis (ISR) in pharmacokinetic (PK) studies of oseltamivir. The data and protocols presented are compiled from published research to assist in the design and evaluation of bioanalytical methods for this antiviral agent and its active metabolite, oseltamivir carboxylate.
The Importance of Incurred Sample Reanalysis
Incurred sample reanalysis is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of pharmacokinetic data.[1] Unlike calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples are actual study samples from subjects who have been administered the drug.[1] These samples can present unique challenges, including the presence of metabolites, protein binding differences, and matrix effects that may not be apparent with spiked samples.[1] Therefore, ISR serves as a crucial real-world test of a bioanalytical method's robustness.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies.[2] The generally accepted criterion for small molecules like oseltamivir is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial concentration and the concentration obtained upon reanalysis should be within ±20% of their mean.[1][2]
Comparative Analysis of Bioanalytical Methods for Oseltamivir
The following table summarizes two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employed for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. Both methods were successfully applied to bioequivalence studies and included incurred sample reanalysis to verify the reproducibility of the results.
| Parameter | Method 1 (Gupta et al., 2013) | Method 2 (Grigoriev et al., 2016) |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation |
| Chromatography Column | Symmetry C18 (100 mm × 4.6 mm, 5 µm) | YMC-Triart C18 (100 × 2.0 mm, 5 μm) |
| Mobile Phase | 10 mM ammonium formate and acetonitrile (30:70, v/v) | Acetonitrile/water (30:70, v/v) containing 0.1% formic acid |
| Internal Standard | Deuterated oseltamivir and oseltamivir carboxylate | Not specified |
| Detection | Triple quadrupole mass spectrometer (positive ionization) | HPLC-MS/MS |
| Linearity Range (Oseltamivir) | 0.5–200 ng/mL | 0.5–100 ng/mL |
| Linearity Range (Oseltamivir Carboxylate) | 2.0–800 ng/mL | 1.0–1000 ng/mL |
| Incurred Sample Reanalysis | 151 samples reanalyzed | 80 samples reanalyzed |
Experimental Protocols
Below are the detailed methodologies for the two compared bioanalytical assays.
Method 1: Solid Phase Extraction LC-MS/MS
Sample Preparation:
-
To 200 µL of human plasma, deuterated internal standards for oseltamivir and oseltamivir carboxylate are added.
-
The samples are then processed using solid-phase extraction.
-
The elution from the SPE cartridge is directly injected into the LC-MS/MS system.
Chromatography:
-
Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (30:70, v/v) is used for isocratic elution.
-
Run Time: 2.0 minutes
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: Protein Precipitation LC-MS/MS
Sample Preparation:
-
Analytes are extracted from human plasma via protein precipitation using acetonitrile containing 0.01% HCl.
-
The sample is centrifuged, and the resulting supernatant is injected into the LC-MS/MS system.
Chromatography:
-
Column: YMC-Triart C18 (100 × 2.0 mm, 5 μm)
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (30:70, v/v) with 0.1% formic acid.
Mass Spectrometry:
-
Instrument: Not specified in detail, but a tandem mass spectrometer was used.
-
Ionization Mode: Likely positive electrospray ionization (ESI+) based on the mobile phase composition.
-
Detection: Multiple Reaction Monitoring (MRM)
Incurred Sample Reanalysis Workflow
The following diagram illustrates the typical workflow for conducting incurred sample reanalysis in a pharmacokinetic study.
Caption: Workflow of Incurred Sample Reanalysis (ISR).
Conclusion
The successful application of incurred sample reanalysis is a testament to a robust and reliable bioanalytical method. The two presented LC-MS/MS methods for oseltamivir and oseltamivir carboxylate, while differing in their sample preparation techniques (Solid Phase Extraction vs. Protein Precipitation), have both been shown to be effective and reproducible in the context of bioequivalence studies. The choice between these methods may depend on laboratory resources, desired sample throughput, and the specific characteristics of the study samples. Regardless of the chosen method, performing ISR according to regulatory guidelines is an indispensable step in validating the pharmacokinetic data for oseltamivir.
References
A Comparative Guide to Solid-Phase Extraction Cartridges for Oseltamivir and Oseltamivir-d3 Recovery
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Solid-Phase Extraction (SPE) cartridges for the efficient recovery of the antiviral drug oseltamivir and its deuterated internal standard, Oseltamivir-d3. This guide provides a summary of performance data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable SPE cartridge for your analytical needs.
The accurate quantification of oseltamivir, the active component in antiviral medications, and its stable isotope-labeled internal standard, Oseltamivir-d3, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages in terms of sample cleanup, concentration, and recovery. The choice of SPE cartridge is a critical factor that directly impacts the reliability and sensitivity of the subsequent analysis. This guide compares the performance of different types of SPE cartridges for the extraction of oseltamivir and Oseltamivir-d3, with a focus on recovery rates.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE sorbent is pivotal for achieving high and reproducible recovery of target analytes. The following table summarizes the performance of a polymeric divinylbenzene-based SPE cartridge for the extraction of oseltamivir and its deuterated internal standard from human plasma. While direct comparative studies with quantitative data for other cartridge types for oseltamivir are limited in publicly available literature, this section also provides a qualitative comparison of other commonly used SPE sorbents.
| SPE Cartridge Type | Sorbent Chemistry | Oseltamivir Mean Recovery (%) | Oseltamivir-d5 Mean Recovery (%) | Key Advantages |
| Orochem DVB-LP | Divinylbenzene-based polymeric | 94.4%[1] | 93.1% (for Oseltamivir-d5)[1] | High and reproducible recovery for oseltamivir and its metabolite.[1] |
| Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) | N-vinylpyrrolidone-divinylbenzene or similar copolymers | Data not available for direct comparison | Data not available for direct comparison | Water-wettable sorbent allows for simplified protocols (e.g., elimination of conditioning and equilibration steps with some newer generation cartridges).[2] Provides balanced retention for a wide range of compounds. |
| Mixed-Mode Cation Exchange (MCX) | Polymeric reversed-phase with strong cation exchange functional groups | High recovery reported for basic compounds[2] | Data not available for direct comparison | Offers enhanced selectivity for basic compounds like oseltamivir, leading to cleaner extracts by allowing for stronger wash steps to remove interferences.[2][3] |
| Reversed-Phase C18 | Silica-based with C18 alkyl chains | Data not available for direct comparison | Data not available for direct comparison | Traditional sorbent for non-polar compounds; may require more rigorous method development to optimize recovery for polar compounds. |
Experimental Protocols
A detailed experimental protocol is essential for reproducing high-recovery results. The following is a detailed methodology for the use of Orochem DVB-LP cartridges for the extraction of oseltamivir and its deuterated internal standard from human plasma.[1]
1. Sample Pre-treatment:
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (Oseltamivir-d5).
-
Add 500 µL of 1.0% formic acid in water and vortex for 15 seconds.
-
Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.
2. SPE Cartridge Conditioning:
-
Condition the Orochem DVB-LP (1 cc, 30 mg) extraction cartridges with 1 mL of methanol followed by 1 mL of water.
3. Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge twice with 1 mL of 1% formic acid in water.
5. Elution:
-
Elute the analytes with 0.2 mL of a solution of dichlorvos in acetonitrile:water (70:30, v/v) containing 0.1 mg/mL of dichlorvos.
Experimental Workflow
The following diagram illustrates the general workflow for the Solid-Phase Extraction of oseltamivir and Oseltamivir-d3 from a biological matrix.
Caption: General workflow for SPE of oseltamivir.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
A Comparative Guide to the Ruggedness and Robustness of Oseltamivir LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ruggedness and robustness of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices. The data presented is compiled from published studies to assist researchers in selecting and developing reliable analytical methods.
Understanding Ruggedness and Robustness
In analytical method validation, ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and laboratories. Robustness , on the other hand, is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2]
Comparative Performance Data
The following table summarizes the performance characteristics of different LC-MS/MS methods for oseltamivir analysis, with a focus on parameters related to method ruggedness and robustness.
| Method Reference | Analyte(s) | Matrix | Linearity Range (ng/mL) | Recovery (%) | Intra-day & Inter-day Precision (% RSD) | Key Robustness/Ruggedness Parameters Investigated |
| Kanneti et al.[3] | Oseltamivir & Oseltamivir Carboxylate | Human Plasma | Oseltamivir: 0.5–200Oseltamivir Carboxylate: 2.0–800 | Oseltamivir: 94.4Oseltamivir Carboxylate: 92.7 | Within 15% | Different analysts, different equipment, and different columns of the same make.[3] |
| Kanneti et al. (2011)[4] | Oseltamivir Phosphate & Oseltamivir Carboxylate | Human Plasma | Oseltamivir Phosphate: 0.92-745.98Oseltamivir Carboxylate: 5.22-497.49 | Oseltamivir Phosphate: 68.72Oseltamivir Carboxylate: 70.66 | Within 10.1% | Not explicitly detailed, but the method is described as "rugged".[4] |
| Janiwarad et al.[5] | Oseltamivir & Oseltamivir Carboxylic Acid | Human Plasma | Oseltamivir: 2.08–241.12Oseltamivir Carboxylic Acid: 10.8–1251.8 | Not specified | Not specified | The method is described as "robust" with consistently reproducible results.[5] |
| Reddy et al.[6] | Oseltamivir & Oseltamivir Carboxylate | Human Plasma | Oseltamivir: 0.52-207.00Oseltamivir Carboxylate: 4.08-1200.00 | Not specified | Oseltamivir: 0.9 – 13.7Oseltamivir Carboxylate: 0.5 – 8.2 | Not explicitly detailed, but part of a full validation as per ICH guidelines which includes ruggedness and robustness.[6][7] |
| Kromdijk et al.[8] | Oseltamivir & Oseltamivir Carboxylate | Dried Blood Spots | Oseltamivir: 5-500Oseltamivir Carboxylate: 20-2000 | Oseltamivir: 92.8Oseltamivir Carboxylate: 100.2 | Within 15% | Stability tested at different temperatures (-20°C, 4°C, room temperature, 40°C) and for different durations.[8] |
Experimental Protocols for Ruggedness and Robustness Testing
Based on established guidelines and practices in the cited literature, a comprehensive ruggedness and robustness study for an oseltamivir LC-MS/MS method should include the following experimental protocols.
1. Ruggedness Testing Protocol
The goal of ruggedness testing is to assess the impact of external factors on the analytical results.[1]
-
Experimental Design:
-
Different Analysts: Have at least two different analysts perform the entire analytical procedure, from sample preparation to data analysis.
-
Different Instruments: If available, run the analysis on two different LC-MS/MS systems.
-
Different Columns: Analyze samples using two different columns of the same type and from different batches.[3]
-
Different Days: Conduct the analysis on different days to account for daily variations in environmental conditions.
-
-
Procedure:
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations.
-
Each analyst, on their assigned instrument and column, will process and analyze a set of QC samples.
-
Repeat the analysis on a different day.
-
Collect the data for peak area, retention time, and calculated concentrations.
-
-
Acceptance Criteria: The precision (%RSD) of the results obtained under these varied conditions should be within 15%.
2. Robustness Testing Protocol
Robustness testing evaluates the method's tolerance for small, deliberate changes in its own parameters.[1][9]
-
Experimental Design: A one-factor-at-a-time approach or a design of experiments (DoE) can be employed. The following are key parameters to investigate for an oseltamivir LC-MS/MS method:[10][11]
-
Mobile Phase Composition: Vary the percentage of the organic modifier (e.g., acetonitrile) by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous component by ±0.2 units.
-
Flow Rate: Change the flow rate by ±5%.
-
Column Temperature: Alter the column temperature by ±5°C.
-
Injection Volume: Vary the injection volume by ±10%.
-
-
Procedure:
-
Prepare a set of QC samples at low, medium, and high concentrations.
-
For each parameter variation, analyze a set of QC samples.
-
Monitor changes in retention time, peak shape, and the quantitative results.
-
-
Acceptance Criteria: The results should not significantly deviate from the nominal method's performance. The %RSD for the obtained concentrations should ideally be within 15%.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for conducting ruggedness and robustness testing of an oseltamivir LC-MS/MS method.
References
- 1. 10. Ruggedness, robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Oseltamivir-d3-1
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory operations are paramount. The proper disposal of chemical reagents, such as the isotopically labeled antiviral compound Oseltamivir-d3-1, is a critical component of responsible research. Adherence to established disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the need for meticulous disposal procedures.[1]
Immediate Safety and Disposal Recommendations
The primary directive for the disposal of this compound is to avoid release into the environment and to dispose of the substance and its container at an approved waste disposal plant .[1] Under no circumstances should this compound be disposed of down the drain, as studies have shown that Oseltamivir is persistent and not effectively removed by standard wastewater treatment processes.[2][3]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Parameter | Information | Source |
| Acute Toxicity | Oral (Category 4), Harmful if swallowed. | [1] |
| Aquatic Toxicity | Acute (Category 1), Chronic (Category 1), Very toxic to aquatic life with long-lasting effects. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. Collect spillage. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound in a Laboratory Setting
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory. This procedure is based on general best practices for hazardous chemical waste management.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and properly labeled hazardous waste container.
-
Waste disposal tags or labels as required by your institution.
-
A licensed hazardous waste disposal service.
Procedure:
-
Personnel Protection: Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Keep it separate from other chemical waste streams unless you have confirmed chemical compatibility to avoid unintended reactions.
-
-
Containerization:
-
Place solid this compound waste directly into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a compatible, sealable container. Ensure the container is appropriate for liquid waste and is properly vented if necessary.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound Waste."
-
Indicate the concentration and quantity of the waste.
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department, such as the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4]
-
Provide the disposal service with all necessary documentation, including the Safety Data Sheet (SDS) for this compound.
-
-
Record Keeping:
-
Maintain a log of all hazardous waste generated, including the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and institutional oversight.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 2. Antiviral Oseltamivir Is not Removed or Degraded in Normal Sewage Water Treatment: Implications for Development of Resistance by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of oseltamivir (Tamiflu) and other selected pharmaceuticals from wastewater using a granular bioplastic formulation entrapping propagules of Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling Oseltamivir-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Oseltamivir-d3, ensuring the well-being of laboratory personnel and minimizing environmental impact. The following procedures are designed to offer clear, step-by-step guidance for all operational stages involving this compound.
Hazard Identification and Classification
Oseltamivir-d3 is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1][2]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The required PPE for handling Oseltamivir-d3 includes:[1][3]
| Body Area | Required PPE | Specifications |
| Eyes/Face | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hands | Protective gloves | Chemical-resistant. Must be inspected prior to use.[1][3] |
| Skin/Body | Impervious clothing/Laboratory coat | Long-sleeved and closed in the back.[1][4] |
| Respiratory | Suitable respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
-
All handling of Oseltamivir-d3 powder should be conducted in a designated area with appropriate exhaust ventilation, such as a certified chemical fume hood or a containment system like a glove box or isolator.[1][7]
-
For potent compounds, negative pressure isolators are recommended to provide a high level of containment.[7]
2. Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure full protection. This typically involves putting on the gown first, followed by the mask or respirator, then goggles or a face shield, and finally gloves.
3. Weighing and Aliquoting:
-
If possible, use a ventilated balance enclosure or a powder containment hood when weighing the compound.
-
Handle the compound gently to avoid the formation of dust and aerosols.[1][3]
-
Use dedicated spatulas and weighing boats.
4. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to minimize splashing.
-
Keep containers tightly sealed when not in use.[1]
5. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.[1][8]
6. Storage:
-
Store Oseltamivir-d3 in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and call a poison center.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contain the spill and follow institutional procedures for hazardous material cleanup. Avoid dust formation.[3] |
Disposal Plan
Dispose of Oseltamivir-d3 and any contaminated materials in accordance with all applicable local, state, and federal regulations. Improper disposal can pose a significant environmental risk.[9]
1. Waste Segregation:
-
Collect all waste contaminated with Oseltamivir-d3, including unused product, empty containers, and disposable PPE, in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
2. Disposal Method:
-
The recommended method of disposal is through an approved waste disposal plant, typically via high-temperature incineration.[9]
-
Do not dispose of Oseltamivir-d3 down the drain or in the regular trash.[1][9] Non-biodegradable and toxic compounds can harm aquatic life and interfere with wastewater treatment processes.[10]
3. Empty Containers:
-
A container that held a hazardous chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of Oseltamivir-d3.
References
- 1. Oseltamivir D3|1093851-61-6|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. aiha.org [aiha.org]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. unhcr.org [unhcr.org]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
